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Coralyne

Cat. No.: B1202748
CAS No.: 6872-73-7
M. Wt: 364.4 g/mol
InChI Key: GOEJQGGEIVSVOK-UHFFFAOYSA-N
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Description

Historical Context and Early Research Directions

Initial interest in coralyne arose from its structural similarity to other naturally occurring alkaloids with known biological activity. Early studies, dating back to the 1970s, began to explore its potential as an antileukemic agent. nih.govnih.gov A pivotal aspect of this early research was the investigation into its mechanism of action, with studies suggesting that its ability to intercalate with DNA was a key factor in its biological effects. nih.govacs.orgnih.gov These foundational findings established this compound as a molecule of interest and set the stage for decades of further research into its properties and potential applications.

Structural Classification and Research Significance within Alkaloid Chemistry

This compound chloride is classified as a quaternary protoberberine alkaloid. medchemexpress.communi.czmedchemexpress.com This class of isoquinoline (B145761) alkaloids is characterized by a 5,6-dihydrodibenzo[a,g]quinolizinium core structure. muni.czmuni.cz The planar, aromatic nature of this tetracyclic ring system is a critical feature, enabling it to insert itself between the base pairs of nucleic acids, a process known as intercalation. nih.govontosight.ai Within alkaloid chemistry, this compound is significant as it serves as a synthetic analogue of naturally occurring compounds like berberine (B55584) and palmatine, allowing for comparative studies to understand structure-activity relationships. nih.govnih.govresearchgate.net The synthesis of this compound and its derivatives allows researchers to systematically modify its structure to enhance its binding affinity and selectivity for specific biomolecular targets. researchgate.netresearchgate.netresearchgate.net

Overview of Key Biomolecular Targets Under Investigation

Research has identified several key biomolecular targets of this compound chloride, with a primary focus on nucleic acids and associated enzymes.

DNA Intercalation: The most widely studied interaction of this compound is its intercalation into double-stranded DNA. nih.govrsc.org This binding can alter the structure of DNA and interfere with processes like replication and transcription. nih.gov Studies have also investigated its binding to triple-helical DNA structures, noting a preference for certain base triplets. oup.comnih.gov

G-Quadruplex DNA: this compound has been shown to bind to and stabilize G-quadruplex (G4) structures. oup.comnih.govresearchgate.net These are four-stranded nucleic acid structures found in guanine-rich regions of the genome, such as telomeres. nih.govresearchgate.net The stabilization of G4 DNA by ligands like this compound is a significant area of research. capes.gov.brnih.gov

RNA Interaction: Beyond DNA, this compound also interacts with various forms of RNA. oup.comresearchgate.net Research has shown it can bind to transfer RNA (tRNA) and induce structural changes in polynucleotides like poly(A). nih.govmdpi.comrsc.org

Enzyme Inhibition: this compound acts as a poison for topoisomerase I and II, enzymes that are crucial for managing DNA topology during cellular processes. medchemexpress.comrsc.orgmdpi.com By stabilizing the enzyme-DNA complex, it leads to DNA strand breaks. ontosight.aitargetmol.com Inhibition of telomerase, an enzyme often overexpressed in cancer cells that maintains telomere length, is another key area of investigation, linked to its G-quadruplex binding properties. oup.comresearchgate.netpreprints.org More recently, research has also explored its inhibitory effects on other enzymes, such as matrix metalloproteinase 9 (MMP9). nih.gov

Table 1: Summary of this compound Chloride's Biomolecular Interactions

Biomolecular Target Type of Interaction Investigated Effect Key Findings
Duplex DNA Intercalation nih.govrsc.org Structural perturbation Interferes with DNA replication and transcription. nih.gov
Triplex DNA Intercalation nih.gov Stabilization Shows preference for T-A-T triplets. oup.comnih.gov
G-Quadruplex DNA Stacking/Binding nih.govresearchgate.net Stabilization Binds with high affinity, leading to telomerase inhibition. nih.govresearchgate.netpreprints.org
RNA (e.g., poly(A), tRNA) Intercalation/Binding oup.commdpi.com Structural induction Induces duplex formation in single-stranded poly(A). nih.govxjtu.edu.cn
Topoisomerase I & II Poisoning medchemexpress.comrsc.org Inhibition Induces enzyme-mediated DNA cleavage. medchemexpress.comtargetmol.com
Telomerase Inhibition oup.comresearchgate.net Functional blocking Linked to G-quadruplex stabilization. researchgate.netpreprints.org
Matrix Metalloproteinase 9 (MMP9) Direct Binding nih.gov Inhibition Binds to the active site of the catalytic domain. nih.gov

Current Research Landscape and Emerging Themes

The current research on this compound chloride is expanding beyond its initial focus. Several emerging themes are shaping the direction of ongoing investigations:

Derivative Synthesis and Functionalization: A major trend is the synthesis of novel this compound derivatives to enhance its properties. researchgate.netresearchgate.net For example, 8-styryl-substituted this compound derivatives have been developed, showing increased stabilization of G-quadruplex DNA and functioning as fluorescent probes. researchgate.netnih.govrsc.org

Fluorescent Probes: this compound's intrinsic fluorescence, which is often quenched or shifted upon binding to biomolecules, makes it and its derivatives valuable as fluorescent probes. researchgate.netrsc.org They are being used to detect specific DNA and RNA structures, and to visualize cellular components like the nucleoli. researchgate.netrsc.orgrsc.org

Nanotechnology and Material Science: There is growing interest in incorporating this compound into nanomaterials. For instance, its interaction with oligo-adenine has been used to program the assembly of pH-responsive DNA hydrogels, which could have applications in areas like soft robotics. acs.org

Combination Therapies: Researchers are exploring the synergistic effects of this compound with other agents. Studies have shown that combining this compound with drugs like paclitaxel (B517696) can enhance effects on cancer cell lines. medchemexpress.comtargetmol.com

Broadening the Scope of Biological Targets: While DNA remains a primary focus, newer studies are investigating this compound's interactions with other biological molecules, such as its ability to inhibit the fibrillation of proteins like lysozyme (B549824), suggesting potential relevance for studying amyloidosis. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22NO4+ B1202748 Coralyne CAS No. 6872-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6872-73-7

Molecular Formula

C22H22NO4+

Molecular Weight

364.4 g/mol

IUPAC Name

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium

InChI

InChI=1S/C22H22NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-12H,1-5H3/q+1

InChI Key

GOEJQGGEIVSVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC

Other CAS No.

38989-38-7

Pictograms

Acute Toxic

Related CAS

38989-37-6 (sulfoacetate)
38989-38-7 (chloride)
6872-73-7 (Parent)

Synonyms

coralyne
coralyne acetosulfate
coralyne chloride
coralyne sulfoacetate
NSC-154890

Origin of Product

United States

Synthetic Methodologies and Structural Modulations of Coralyne Chloride

Strategies for Coralyne Chloride Synthesis

Development of Chemical Synthetic Routes

The synthesis of this compound chloride, a dibenzoquinolizinium alkaloid, has been approached through various multi-step chemical routes. A well-established method involves the construction of the core isoquinoline (B145761) structure followed by aromatization to form the final planar system.

One documented process begins with the condensation of (3,4-dimethoxyphenyl) acetyl chloride and β-(3,4-dimethoxyphenyl) ethylamine (B1201723). google.com The initial step requires the conversion of (3,4-dimethoxyphenyl) acetic acid into its more reactive acid chloride form using thionyl chloride. This acid chloride is then condensed with β-(3,4-dimethoxyphenyl) ethylamine in the presence of a base to form the amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl) acetamide. google.com

Subsequent cyclization of this amide intermediate is achieved using a halogenated derivative of pentavalent phosphorus, such as phosphorus oxychloride, to yield 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. google.com The final key step is the aromatization of this dihydroisoquinoline derivative. This is accomplished by heating with a palladium-on-charcoal catalyst, which facilitates the dehydrogenation to create the fully aromatic dibenzo[a,g]quinolizinium skeleton. The process is completed by acidification with hydrogen chloride to isolate the target compound as this compound chloride. google.com

An alternative strategy for forming similar protoberberine-type structures involves the condensation of 1-oxo-1,2,3,4-tetrahydroisoquinolines with homophthalic acid anhydrides, a method noted for its versatility in creating a variety of substituted analogs. scispace.com

Optimization of Reaction Pathways and Yields

Further purification methods have been optimized to ensure high purity of the final product. These methods include reprecipitation from an aqueous solution with hydrochloric acid or recrystallization from ethanol (B145695), yielding this compound chloride with a melting point of 250-252 °C. google.com General principles of reaction optimization, such as the systematic screening of catalysts, solvents, and temperature, are applied to maximize yields and minimize byproducts in complex syntheses. numberanalytics.comacs.org For key steps like cross-coupling reactions, which are often used in the synthesis of complex alkaloids, reducing the amount of noble metal catalysts while maintaining high catalytic performance is a primary goal. shd-pub.org.rs The development of high-throughput screening and statistical analysis methods allows chemists to efficiently explore a wide range of reaction conditions to identify the most optimal parameters. numberanalytics.comnih.govosti.gov

Design and Synthesis of this compound Derivatives and Analogs

Rational Design Principles for Structural Diversification

The rational design of this compound derivatives is primarily driven by the goal of enhancing its biological activity and understanding its mechanism of action. researchgate.net this compound is a planar, cationic molecule known to intercalate into nucleic acid structures, and many modifications aim to improve this interaction or to confer selectivity for specific DNA or RNA structures, such as G-quadruplexes (G4-DNA). researchgate.netresearchgate.net

Key design principles include:

Modulating DNA/RNA Binding: Modifications are introduced to alter the affinity and selectivity of binding to nucleic acids. For instance, adding substituents can enhance stacking interactions or introduce new binding modes. researchgate.netdoi.org The rigid, planar structure of the this compound ring system is considered critical for its pharmacological activity, particularly as a topoisomerase poison. nih.gov

Improving Pharmacological Profile: Derivatives are synthesized to improve properties like potency and selectivity. researchgate.net This includes modifying substitution patterns on the aromatic rings to enhance activity. For example, the presence of a 3,4-methylenedioxy group has been associated with enhanced potency as a topoisomerase poison. nih.gov

Developing Molecular Probes: Functional groups, particularly fluorescent moieties, are attached to the this compound scaffold. This allows the derivatives to be used as fluorescent probes to study DNA binding and other cellular processes. researchgate.net

Structure-Activity Relationship (SAR) Elucidation: A systematic series of analogs and isomers are created to probe the importance of different parts of the molecule for its biological effects. This includes synthesizing positional isomers to understand the influence of the nitrogen atom's location and the arrangement of methoxy (B1213986) groups on antileukemic activity. nih.gov

Synthetic Approaches to Novel this compound Frameworks

A variety of synthetic strategies have been employed to create novel this compound analogs with diverse structural features. These approaches often start with the parent this compound molecule or a key intermediate and introduce modifications.

Substitution at the 8-position: The methyl group at the C-8 position of this compound is reactive and can participate in condensation reactions. For example, new 8-styryl-substituted this compound derivatives have been synthesized via a base-catalyzed Knoevenagel-type reaction between this compound and various substituted benzaldehydes. researchgate.net Similarly, analogs with extended 8-alkyl chains have been prepared to study their impact on DNA triplex binding. doi.org

Modification of Ring Substituents: Analogs with different alkoxy groups have been synthesized. A tetraethoxy derivative was created to assess the effect of bulkier substituents on DNA triplex binding. doi.org Furthermore, analogs incorporating a 3,4-methylenedioxy group in place of the two methoxy groups on the A-ring have been synthesized and shown to possess potent topoisomerase I and II poisoning activity. nih.gov

Synthesis of Positional Isomers: To understand the structural requirements for activity, positional isomers of this compound have been prepared. These include isothis compound, neothis compound, and allothis compound, where the arrangement of the methoxy groups and the position of the nitrogen atom are varied. nih.gov These syntheses follow similar multi-step strategies involving Bischler-Napieralski or Pictet-Spengler type cyclizations followed by aromatization. nih.govresearchgate.net

Partial Ring Structures: To investigate which parts of the this compound scaffold are essential for activity, compounds incorporating only a portion of the ring system, such as 1-benzylisoquinolines and 3-phenylisoquinolines, have also been synthesized and evaluated. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Chloride and Its Analogs

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of this compound and its analogs that govern their biological and pharmacological activities. These studies typically involve synthesizing a series of related compounds and evaluating how the chemical modifications affect a specific outcome, such as DNA binding or cytotoxicity.

A significant area of SAR investigation has been the role of this compound as a DNA topoisomerase poison. It was found that the pharmacological activity of this compound analogs is strongly dependent on the substitution pattern and the nature of the substituents. nih.gov The structural rigidity of the planar dibenzo[a,g]quinolizinium ring system is considered crucial for this activity. nih.gov A key finding was that introducing a 3,4-methylenedioxy substituent on the A-ring generally enhanced the compound's ability to act as a topoisomerase poison. Notably, the analog 5,6-Dihydro-3,4-methylenedioxy-10,11-dimethoxydibenzo[a,g]quinolizinium chloride was identified as a particularly potent poison for both topoisomerase I and topoisomerase II. nih.gov

The interaction with specific nucleic acid structures, like DNA triplexes, has also been a focus. This compound itself binds effectively to both T•A•T and C•G•C+ containing triplexes. doi.orgnih.gov SAR studies on derivatives revealed that modifying the substituents significantly alters this binding. For instance, replacing the four methoxy groups with bulkier tetraethoxy groups resulted in weak binding to both triplex types. doi.org In contrast, analogs with extended 8-alkyl chains maintained good binding to the T•A•T triplex. doi.org

SAR studies on positional isomers of this compound have provided insights into the geometric requirements for antileukemic activity. The activity levels of this compound, neothis compound, and isothis compound were found to be comparable, suggesting that the precise angle between the two N-O-O triangular pharmacophores (formed by the quaternary nitrogen and the methoxy groups) has little effect on this specific activity. nih.gov However, a significant difference in activity between this compound and allothis compound highlighted the importance of the chemical environment around the C5-C6 region of the dibenzo[a,g]quinolizine ring. nih.gov

The tables below summarize key findings from SAR studies on this compound analogs.

Table 1: SAR of this compound Analogs as Topoisomerase Poisons

Compound/Modification Key Structural Feature Activity as Topoisomerase Poison Reference
This compound Analogs Planar, rigid dibenzo[a,g]quinolizinium ring system Structural rigidity is critical for pharmacological activity. nih.gov
3,4-Methylenedioxy Analog Replacement of 2,3-dimethoxy groups with a 3,4-methylenedioxy group on the A-ring. Generally associated with enhanced activity. nih.gov
5,6-Dihydro-3,4-methylenedioxy-10,11-dimethoxydibenzo[a,g]quinolizinium chloride A specific methylenedioxy analog. The most potent topoisomerase I poison among the analogs evaluated; also possessed exceptional potency as a topoisomerase II poison. nih.gov
1-Benzylisoquinolines / 3-Phenylisoquinolines Partial ring structures lacking the full this compound framework. Lacked the significant pharmacological activity of the rigid this compound system. nih.gov

Table 2: SAR of this compound Analogs for DNA Triplex Binding

Compound/Modification Key Structural Feature Binding to T•A•T Triplex Binding to C•G•C+ Triplex Reference
This compound Parent compound Good binding Good binding doi.org, nih.gov
Tetraethoxy Derivative Methoxy groups replaced by ethoxy groups. Weak binding Weak binding doi.org
8-Alkyl Chain Analogs Extended alkyl chains at the C-8 position. Good binding Preference for duplex DNA increased over triplex. doi.org
Sanguinarine Related benzophenanthridine alkaloid. Good binding Weak binding doi.org

Correlating Structural Features with Biological Interaction Profiles

The biological activity of this compound chloride, a synthetic protoberberine alkaloid, is intrinsically linked to its distinct structural architecture. researchgate.net The molecule's planar, cationic nature is paramount to its primary mechanism of action: interaction with nucleic acids. muni.cznih.gov This planarity allows it to insert itself between the base pairs of DNA, a process known as intercalation. muni.czresearchgate.net This interaction is a key factor in its observed biological effects, including its antileukemic properties. researchgate.netoup.com

The structure of this compound is characterized by a fully aromatized tetracyclic isoquinoline ring system and a permanent positive charge on the quinolizinium (B1208727) nitrogen atom. muni.cz This cationic feature facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, while the extensive planar surface maximizes van der Waals forces and hydrophobic interactions within the DNA base stack. These combined features lead to a strong binding affinity for various forms of DNA. researchgate.net

Research has demonstrated that these structural characteristics dictate this compound's binding specificity and the types of DNA structures it preferentially targets. Unlike some intercalators, this compound shows a preference for guanine-cytosine (G-C) rich sequences. researchgate.netoup.com Furthermore, its interactions are not limited to standard B-form duplex DNA. Studies have revealed that this compound binds strongly to and stabilizes alternative DNA structures, including Z-DNA, triplex DNA, and G-quadruplexes. nih.govresearchgate.netnih.gov The ability to bind to Z-DNA without inducing a conversion back to the B-form is a notable characteristic. nih.gov Its strong affinity for triplex DNA structures is particularly significant, with binding constants orders of magnitude higher than for the parent duplexes. nih.gov This preferential binding can drive the disproportionation of DNA duplexes into more stable triplex structures. nih.gov

The importance of the planar, aromatic system is highlighted when comparing this compound to related, non-planar alkaloids. For instance, berberine (B55584), which has a partially saturated ring and a more buckled conformation, exhibits weaker DNA binding compared to the strong, thermodynamically favored intercalation of the planar this compound. nih.govnih.gov Modifications to the protoberberine skeleton, such as the introduction of an 8-hydroxyl group to form 8-OH-dihydro derivatives, result in a loss of planarity and a significant reduction in cytotoxic activity, reinforcing that the planar, quaternized structure is crucial for potent biological interactions. ucv.ve

Target Nucleic Acid StructureInteraction TypeKey FindingsReference(s)
Duplex DNA (B-form) IntercalationStrong binding, characterized by hypochromism and bathochromism. researchgate.net
Duplex DNA (Z-form) IntercalationBinds strongly without converting Z-form to B-form. nih.govresearchgate.net
Triplex DNA (T·A·T) IntercalationHigh-affinity binding; Ka ≈ 3.5 x 106 M-1. nih.gov
Triplex DNA (C·G·C+) IntercalationHigh-affinity binding; Ka ≈ 1.5 x 106 M-1. nih.gov
G-Quadruplex DNA StackingInduces and stabilizes G-quadruplex structures. nih.gov
Single-Stranded poly(A) Intercalation/StackingBinds with high affinity, inducing a self-structure. nih.govoup.com

Stereochemical Considerations in this compound Chloride Activity

This lack of stereoisomerism in this compound stands in stark contrast to many other members of the broader protoberberine alkaloid family, particularly the tetrahydroprotoberberines. These related compounds, which lack the full aromaticity of this compound, possess one or more chiral centers, typically at the C-13a position. For these molecules, stereochemistry is a critical determinant of biological activity. For example, studies on the protoberberine rotundine, which has a chiral center, have shown that the L- and D-enantiomers can exhibit different affinities and functional activities at biological targets like serotonin (B10506) receptors. nih.gov The specific spatial orientation of the substituents on the non-planar, saturated rings of these analogs directly influences how they fit into and interact with the chiral environments of protein binding pockets or nucleic acid grooves.

The comparison between the achiral, planar this compound and its chiral, non-planar relatives underscores a fundamental principle in its structure-activity relationship: its potent DNA-intercalating activity is a direct consequence of its planarity. The conversion of a chiral tetrahydroprotoberberine precursor into a planar, aromatic system like this compound eliminates stereochemical complexity while simultaneously conferring the ideal geometry for insertion between DNA base pairs. Therefore, while stereochemistry is a vital consideration for understanding the biological profiles of many related alkaloids, the discussion for this compound centers on the structural features that preclude chirality and instead promote strong, planar interactions with its biological targets.

Interactions of Coralyne Chloride with Nucleic Acids

Coralyne Chloride Binding to DNA Structures

This compound chloride's interaction with DNA is multifaceted, involving different binding modes depending on the DNA's structure and sequence. nih.govoup.com These interactions range from intercalation into the classic double helix to the stabilization of more unusual DNA conformations. ontosight.aibioone.org

The primary mode of interaction between this compound chloride and duplex DNA is intercalation, where the planar molecule inserts itself between the base pairs of the double helix. ontosight.aibioone.orgnih.gov This intercalation can lead to structural changes in the DNA and is influenced by the specific nucleotide sequence. oup.com While intercalation is the main binding mode, other interactions like external stacking on the DNA template can occur, particularly at high concentrations of the compound. nih.gov

Research indicates that this compound chloride's binding to duplex DNA is not random but shows a preference for certain nucleotide sequences. Studies have demonstrated a specific affinity for guanine-cytosine (GC) rich regions within the double helix. nih.gov

Furthermore, this compound exhibits a particularly strong and unique interaction with homo-adenine DNA sequences (poly(dA)). oup.comoup.com It binds more tightly to poly(dA) than to typical Watson-Crick duplex DNA, such as calf thymus DNA. oup.comnih.gov This interaction is potent enough to induce single-stranded poly(dA) to form an anti-parallel duplex structure. oup.comoup.com The binding constant for the association of this compound with homo-(dA) has been reported to be nearly eight times greater than its binding constant with calf thymus DNA. oup.comnih.gov

Table 1: Binding Constants of this compound with Different DNA Structures

DNA Type Binding Constant (Kb) in M-1 Reference
homo-(dA) 1.05 x 105 oup.comnih.gov
Calf Thymus DNA 1.25 x 104 oup.comnih.gov
Antiparallel CGG Triplex 6.0 x 106 aip.org
Parallel CGC+ Triplex 4.0 x 106 aip.org
Pure TAT Triplex 6.5 x 106 aip.org
Parallel G-quadruplex [d(TTGGGGT)]4 0.2–4.0 × 106 researchgate.netnih.gov

The stoichiometry of the this compound-DNA interaction provides insight into the binding capacity of the DNA structure. In its interaction with the self-structured poly(dA) duplex it induces, this compound intercalation is limited to a maximum of one this compound molecule for every four adenine (B156593) bases. nih.govnju.edu.cnresearchgate.net This 1:4 ratio conforms to the nearest-neighbor exclusion principle for intercalation. oup.com

This compound can also cause the complete disproportionation of a poly(dT)•poly(dA) duplex into a poly(dT)•poly(dA)•poly(dT) triplex and a single strand of poly(dA). researchgate.netnih.gov A titration study revealed that this disproportionation is initiated when there is as little as one molar equivalent of this compound per eight base pairs of the original duplex DNA. researchgate.netnih.gov

Table 2: Stoichiometry of this compound-DNA Interactions

DNA Interaction Stoichiometry (this compound:Bases) Reference
Intercalation into poly(dA) self-structure 1:4 (per adenine base) nih.govnju.edu.cnresearchgate.net
Initiation of poly(dT)•poly(dA) disproportionation 1:8 (per initial duplex base pair) researchgate.netnih.gov

Beyond the canonical double helix, this compound chloride demonstrates a significant ability to bind to and stabilize non-B DNA structures. aip.org These include multi-stranded conformations such as DNA triplexes and G-quadruplexes. bioone.org Its affinity for these structures is often greater than for standard duplex DNA, highlighting its potential to influence complex cellular processes where these structures are involved. oup.com

This compound is known to be an effective agent for stabilizing and inducing the formation of G-quadruplex (G4) DNA structures. bioone.orgnih.gov G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as those found in human telomeres. researchgate.net The stabilization of these structures by small molecules like this compound is a significant area of research. nih.gov Studies show that this compound can induce the transformation of certain G-quadruplex topologies into others. nih.govresearchgate.net

Detailed investigations have revealed that this compound has a specific affinity for parallel-stranded G-quadruplex DNA. researchgate.netnih.govnih.gov The interaction of this compound with the parallel tetrameric G-quadruplex [d(T₂G₄T)]₄ has been shown to induce significant thermal stabilization of the structure by more than 20°C. nih.gov Spectroscopic and NMR studies confirm a direct and specific binding interaction. nih.govnih.gov For instance, binding to the tetra-molecular parallel G-quadruplex [d(TTGGGGT)]₄ results in a binding constant (Kb) in the range of 0.2–4.0 × 10⁶ M⁻¹. researchgate.netnih.gov Further research indicates that this compound can actively induce the conversion of hybrid or antiparallel G-quadruplex forms into the parallel conformation, suggesting a highly specific interaction that alters the DNA backbone. nih.govresearchgate.net

G-quadruplex DNA Stabilization and Induction

Ligand-Induced Conformational Changes in DNA

The binding of this compound chloride to DNA induces significant conformational changes in the nucleic acid structure. A hallmark of its intercalative binding mode is the increase in the contour length of DNA, which has been observed in viscometric studies with sonicated rod-like duplex DNA. researchgate.net

More dramatic conformational changes occur when this compound drives the rearrangement of entire DNA structures. A prime example is the complete and irreversible disproportionation of duplex poly(dT)·poly(dA) into a 1:1 mixture of a this compound-intercalated triplex [poly(dT)·poly(dA)·poly(dT)] and a this compound-stabilized poly(dA) self-structure. oup.comnih.gov This process is a ligand-induced repartitioning of DNA strands into more stable secondary structures.

Influence of Environmental Factors on this compound Chloride-DNA Interactions

The interaction between this compound chloride and DNA is sensitive to environmental conditions such as ionic strength and pH. These factors can influence the binding affinity and the stability of the resulting complexes.

The binding of this compound to DNA is significantly influenced by the ionic strength of the solution, indicating a strong electrostatic component to the interaction. bvsalud.org This is expected for the interaction between a positively charged ligand like this compound and the negatively charged phosphate (B84403) backbone of DNA.

Studies have shown that the binding affinity of this compound decreases as the ionic strength increases. bvsalud.org For example, when interacting with the RNA duplex poly(A)•poly(U), decreasing the NaCl concentration from 0.1 M to 0.01 M resulted in an approximately tenfold increase in the binding constant. nih.gov This inverse relationship between ionic strength and binding affinity is a characteristic feature of interactions driven by electrostatic attraction, as higher salt concentrations lead to increased shielding of the charges on both the ligand and the DNA. nih.govplos.org

The pH of the environment plays a critical role in this compound-DNA interactions, often by affecting the protonation state and, consequently, the structure of the nucleic acid itself. For instance, the this compound-induced homo-adenine duplex is most stable at neutral pH and becomes unstable at a pH below 5.0. nih.govmetu.edu.tr This is distinct from the parallel poly(A) duplex that can form under highly acidic conditions (e.g., pH 3-4) due to protonation of the adenine bases, a process that is not mediated by this compound. kent.ac.uk

Experiments involving triplex formation are also highly pH-dependent, particularly for those containing C+.GC triplets, which require a low pH (typically below 6.0) for the necessary protonation of cytosine. nih.govsoton.ac.uk Most studies on this compound's interactions with various DNA structures are conducted at a controlled pH, often near neutral (pH 6.8–7.0), to ensure defined structural states for the DNA and the ligand. nih.govoup.comoup.com

Temperature Influence on Binding Thermodynamics

The binding of this compound to DNA is a thermodynamically controlled process significantly influenced by temperature. Isothermal titration calorimetry (ITC) studies have revealed that the binding of this compound to various DNA structures is characterized by changes in enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔC°p).

For instance, the interaction of this compound with herring testis DNA is predominantly enthalpy-driven, with a smaller, favorable entropy contribution. nih.gov The binding constant (K) for this interaction decreases with increasing temperature, indicating that the association is less favorable at higher temperatures. Specifically, the binding constants were found to be 3.5 x 10⁶ M⁻¹ at 20°C and decreased at higher temperatures. nih.gov

The temperature dependence of the binding enthalpy allows for the calculation of the change in heat capacity (ΔC°p). For the binding of this compound to calf thymus DNA and Micrococcus lysodeikticus DNA, the ΔC°p values were determined to be -147 and -190 cal/(mol·K), respectively. nih.gov Similarly, for herring testis DNA, the ΔC°p was found to be -157 cal/mol·K. nih.gov These negative heat capacity changes are indicative of the involvement of multiple weak non-covalent interactions and suggest a significant hydrophobic contribution to the binding process. nih.govnih.gov

The binding of this compound to the poly(A)•poly(U) duplex also shows a biphasic behavior that is dependent on temperature. nih.gov The interaction leads to the formation of a this compound-duplex complex (AUD), and this process is associated with a negative enthalpy change of -17 Kcal/mol, consistent with an intercalative binding mode. oup.com

Table 1: Temperature Dependence of Thermodynamic Parameters for this compound Binding to Calf Thymus DNA

Temperature (°C)Binding Constant (K) (M⁻¹)Enthalpy Change (ΔH°)Entropy Change (TΔS°)
207.15 x 10⁶Increasing negativityFavorable
402.80 x 10⁶Less negativeDecreasingly favorable

This table is based on data from Bhadra et al., 2008, as presented in a review. researchgate.net

Solvent Effects on Binding Characteristics

The binding of this compound chloride to nucleic acids is sensitive to the solvent environment, particularly the ionic strength of the solution. As a positively charged molecule, this compound's interaction with the negatively charged phosphate backbone of nucleic acids is expected to have a significant electrostatic component.

Studies have shown that the binding affinity of this compound to DNA decreases with increasing ionic strength. researchgate.netbvsalud.org This is because the increased concentration of positive ions in the solution screens the negative charges on the DNA, reducing the electrostatic attraction between the DNA and the cationic this compound molecule. researchgate.netnih.gov This observation confirms that electrostatic interactions play a crucial role in the initial association of this compound with DNA.

Despite the charged nature of this compound, the major contributor to the binding free energy (approximately 75%) arises from non-polyelectrolytic forces. nih.gov This indicates that while electrostatic interactions are important for the initial encounter, other forces such as hydrophobic interactions and van der Waals forces are the primary drivers of the stable complex formation. The negative heat capacity changes observed in thermodynamic studies further support the involvement of hydrophobic interactions. nih.govnih.gov

The effect of ionic strength has also been investigated in the context of this compound-induced structural changes in RNA. In the interaction with the poly(A)•poly(U) duplex, decreasing the ionic strength from 0.1 M to 0.01 M NaCl resulted in a tenfold increase in the binding constant (K₁) for the initial binding step, from 3 x 10⁶ M⁻¹ to 3 x 10⁷ M⁻¹. nih.gov This is consistent with the behavior expected for the interaction of a monopositive intercalator with a double-stranded nucleic acid. nih.gov

The presence of ethanol (B145695) in the solvent has also been shown to influence this compound's interactions with nucleic acids. nih.govnih.gov In solutions containing ethanol, this compound exists in its monomeric form, which is crucial for its binding activity, as this compound has a high tendency to self-aggregate in aqueous solutions. researchgate.net

This compound Chloride Binding to RNA Structures

This compound chloride exhibits a notable ability to interact with and modulate the structure of various RNA molecules. Its interactions are not limited to simple binding but can induce significant conformational changes, including the formation of higher-order structures.

RNA Triple Helix Formation (e.g., poly(rA)•poly(rU))

A remarkable feature of this compound's interaction with RNA is its ability to induce the formation of an RNA triple helix from a double-stranded template. nih.govoup.com Specifically, this compound can drive the disproportionation of the poly(rA)•poly(rU) duplex into a poly(rU)•poly(rA)•poly(rU) (UAUD) triple helix and a single strand of poly(rA). nih.govoup.comd-nb.infobeilstein-journals.org

This process is highly dependent on the ratio of this compound concentration to polymer concentration (C₀/Cₚ). nih.govnih.govoup.com At 25°C, disproportionation occurs when the C₀/Cₚ ratio is less than 0.8. nih.govoup.com Within this range, the binding of this compound to the duplex (AUD) is the initial step, which then reacts with a free duplex to form the triplex and a free poly(A) strand. nih.govnih.gov However, at C₀/Cₚ ratios greater than 0.8, the duplex does not disproportionate, and the primary interaction is the intercalation of this compound into the duplex. nih.govoup.com

Circular dichroism (CD) spectroscopy confirms these structural changes, with distinct spectral shifts indicating the formation of the triplex. nih.gov The process is also influenced by temperature and ionic strength. nih.govnih.gov Melting experiments show that at low temperatures and appropriate C₀/Cₚ ratios, the triplex is the predominant form, which then undergoes two transitions upon heating: triplex to duplex, and then duplex to single strands. nih.govoup.com

Disproportionation of RNA Duplexes

The disproportionation of the poly(rA)•poly(U) duplex by this compound is a key example of its ability to manipulate RNA secondary structure. nih.govoup.comd-nb.infobeilstein-journals.orgresearchgate.net This process is not unique to RNA, as this compound has also been shown to induce a similar disproportionation of the DNA duplex poly(dA)•poly(dT) into a triplex and a single poly(dA) strand. oup.comnih.gov

The mechanism for RNA duplex disproportionation involves the partial intercalation of this compound into the duplex, which then facilitates the interaction with another free duplex to form the triplex. nih.govnih.gov Kinetic studies using stopped-flow and temperature-jump techniques have helped to elucidate this multi-step process. nih.govoup.com The formation of the triplex is a relatively slow process, as revealed by kinetic experiments. nih.gov

The ability of this compound to induce these structural rearrangements highlights its potential as a tool for controlling nucleic acid structures. It is important to note that the disproportionation is dependent on specific conditions, including the this compound-to-polymer ratio and temperature. nih.govoup.comrsc.orgrsc.org

Interactions with tRNA and Other RNA Species (if applicable in results)

This compound's interactions are not limited to synthetic RNA polymers. Studies have shown that this compound binds to transfer RNA (tRNA), specifically tRNA(phe). nih.gov This binding is characterized by positive cooperativity and is predominantly enthalpy-driven, with a smaller favorable entropy contribution. nih.gov The binding of this compound to tRNA enhances its thermal stability. nih.gov

Circular dichroism studies indicate that the binding of this compound perturbs the structure of tRNA and induces optical activity in the otherwise achiral this compound molecule. nih.gov Docking studies suggest that this compound binds in a partially intercalated state within the tRNA structure. nih.gov

Furthermore, this compound interacts with the poly(rA)•poly(rA) double helix, leading to aggregation, although this occurs at much higher polymer concentrations compared to the poly(rA)•poly(U) duplex. d-nb.infobeilstein-journals.org

Thermodynamic and Kinetic Analyses of Nucleic Acid Binding

The binding of this compound to nucleic acids has been extensively studied using a variety of biophysical techniques, including spectrophotometry, spectrofluorometry, circular dichroism, viscometry, isothermal titration calorimetry (ITC), stopped-flow, and temperature-jump methods. nih.govnih.govoup.com These studies have provided a detailed understanding of the thermodynamic and kinetic parameters governing these interactions.

Thermodynamic analyses have revealed that the binding of this compound to both DNA and RNA is generally characterized by negative enthalpy changes and, in some cases, positive entropy changes, indicating that the interactions are enthalpically and sometimes entropically favorable. nih.govnih.govacs.org The binding affinity of this compound for double-stranded RNAs like poly(A)•poly(U) and poly(I)•poly(C) is in the order of 10⁴ M⁻¹, with this compound showing a higher affinity than related alkaloids like berberine (B55584) and palmatine. d-nb.infoacs.org

The binding of this compound to tRNA(phe) is also predominantly enthalpy-driven, with a binding affinity that is in agreement with values obtained from optical thermal melting data. nih.gov A significant enthalpy-entropy compensation phenomenon is observed, confirming the involvement of multiple weak non-covalent interactions. nih.gov

Kinetic analyses have been crucial in elucidating the mechanism of this compound-induced RNA triplex formation. nih.govnih.govoup.com These studies have shown that the process involves an initial binding of this compound to the duplex, followed by a slower reaction with another duplex to form the triplex. nih.govnih.gov

Table 2: Thermodynamic Parameters for this compound Binding to Nucleic Acids

Nucleic AcidTechniqueBinding Constant (K) (M⁻¹)Enthalpy Change (ΔH°) (kcal/mol)Entropy Change (TΔS°) (kcal/mol)Heat Capacity Change (ΔC°p) (cal/mol·K)
Herring Testis DNAITC3.5 x 10⁶ (at 20°C)---157
Calf Thymus DNAITC7.15 x 10⁶ (at 20°C)---147
M. lysodeikticus DNAITC-Enthalpy-driven--190
AT-rich DNA/polymersITC-FavorableFavorable-
poly(A)•poly(U)Fluorescence3 x 10⁶ (at 0.1 M NaCl)-17 (for initial binding)--
poly(A)•poly(U)Fluorescence3 x 10⁷ (at 0.01 M NaCl)---
tRNA(phe)ITC-Predominantly enthalpy-drivenFavorable-125

This table compiles data from multiple sources. nih.govnih.govnih.govnih.gov

Binding Constant Determination

The affinity of this compound for various nucleic acid structures is quantified by its equilibrium binding constant (K), which varies significantly depending on the type and structure of the nucleic acid, as well as the experimental conditions such as ionic strength. nih.govaip.org this compound demonstrates a notably strong and preferential binding to single-stranded poly(A) and certain triplex DNA structures. aip.orgnih.gov

Spectroscopic and calorimetric studies have been employed to determine these binding constants. For instance, the binding constant for this compound's interaction with single-stranded poly(A) was determined to be approximately (1.8 ± 0.3) x 10⁶ M⁻¹. nih.gov In another study, the binding constant for this compound associating with homo-(dA) was found to be 1.05 × 10⁵ M⁻¹, which is nearly eight times greater than its binding constant with calf thymus DNA (1.25 × 10⁴ M⁻¹). nih.gov

The interaction is also highly sensitive to the ionic strength of the solution. For the poly(A)•poly(U) system, the binding constant (K₁) for the initial intercalation step was measured to be 3 x 10⁷ M⁻¹ at a low ionic strength (0.01 M NaCl). nih.govoup.com This value decreases significantly as the salt concentration increases, which is an expected outcome for the interaction between a positively charged intercalator and the negatively charged nucleic acid backbone. oup.com this compound's affinity for triplex DNA is particularly high, with a binding constant for a pure TAT triplex measured at 6.5 × 10⁶ M⁻¹. aip.org

Nucleic Acid TargetBinding Constant (K) in M⁻¹Reference
poly(A)•poly(U) Duplex (low ionic strength)3.0 x 10⁷ oup.com
Pure TAT Triplex6.5 x 10⁶ aip.org
Single-stranded poly(A)1.8 x 10⁶ nih.gov
Target Duplex DNA1.2 x 10⁶ aip.org
homo-(dA)1.05 x 10⁵ nih.gov
Calf Thymus DNA1.25 x 10⁴ nih.gov

Reaction Mechanisms and Pathways of Interaction

The primary mechanism of interaction between monomeric this compound and nucleic acids is intercalation, where the planar aromatic ring system inserts itself between adjacent base pairs of a duplex or base triplets of a triplex. nih.govnih.govaip.org However, the interaction is more complex than simple intercalation and can induce significant structural changes in the nucleic acid target.

Key Interaction Pathways:

Intercalation and Duplex/Triplex Stabilization: this compound is known to intercalate into and stabilize both DNA and RNA helices. nih.govnih.gov Circular dichroism studies show that the achiral this compound molecule acquires induced optical activity upon binding into the chiral environment of the nucleic acid, confirming an intimate association with the helix. aip.orgnih.gov The binding stoichiometry has been determined to be one this compound molecule per four adenine bases in poly(A) structures. nih.govnih.gov

Induction of Novel Structures: this compound can induce the formation of unusual nucleic acid secondary structures. It promotes the formation of an anti-parallel duplex from single-stranded poly(dA), a structure that is not stable in its absence. nih.gov

Duplex Disproportionation: A remarkable feature of this compound's interaction is its ability to drive the disproportionation of certain DNA duplexes. For example, it can cause the complete conversion of a duplex of poly(dA)•poly(dT) into a triplex of poly(dA)•poly(dT)•poly(dT) and a this compound-stabilized poly(dA) self-structure. nih.gov This process is dependent on factors like temperature and the length of the DNA strands. nih.gov Heating is often required to overcome a kinetic barrier to initiate this transformation. nih.gov

Mechanism with RNA: In its interaction with RNA, such as the poly(rA)•poly(rU) duplex, this compound follows a multi-step mechanism. Kinetic experiments suggest that this compound first intercalates into the duplex to form a this compound-duplex complex (AUD). This complex then reacts with another free duplex, leading to the formation of a triplex (UAUD) and free poly(A). nih.govoup.comresearchgate.net

The thermodynamics of these interactions are also sequence-dependent. The binding to GC-rich DNA is primarily enthalpy-driven, while the interaction with AT-rich DNA is favored by both negative enthalpy and positive entropy changes. nih.gov

Activation Energy and Rate Constant Evaluations

Detailed kinetic studies, including temperature-jump (T-jump) chemical relaxation methods, have been utilized to investigate the dynamics of this compound's interactions with nucleic acids and its tendency to self-aggregate. nih.govresearchgate.net Such studies are crucial for determining the rate constants of association and dissociation and for evaluating the energy barriers (activation energy) of the reaction pathways.

While kinetic experiments have been performed to elucidate the reaction mechanisms, such as the this compound-induced triplex formation in the poly(A)•poly(U) system, specific numerical values for the activation energies and rate constants for this compound's interaction with nucleic acids are not extensively detailed in the surveyed literature. nih.govoup.com The analysis is often complicated by this compound's high tendency to self-aggregate in solution. nih.gov

Thermodynamic analyses have provided some insight into the energetics. The heat capacity change (ΔCp°) for the binding of this compound to calf thymus DNA and Micrococcus lysodeikticus DNA was determined to be -147 and -190 cal/(mol K), respectively. nih.gov These negative heat capacity values, along with significant enthalpy-entropy compensation, confirm the involvement of multiple weak, non-covalent interactions in the formation of the this compound-DNA complex. nih.gov

For related protoberberine alkaloids, kinetic parameters have been quantified. For example, studies on berberine's inclusion in a host molecule showed an activation enthalpy of 32±2 kJ mol⁻¹ for the association (ingression) and 68±2 kJ mol⁻¹ for the dissociation (egression), with corresponding rate constants of (1.9±0.1)×10⁷ M⁻¹s⁻¹ and (0.81±0.08) s⁻¹, respectively. researchgate.net While not specific to this compound, these values illustrate the type of energetic and kinetic data that characterizes the interaction of this class of compounds. Further detailed kinetic investigations are needed to fully quantify the activation parameters for this compound's specific interactions with various nucleic acid sequences and structures.

Mechanistic Elucidation of Coralyne Chloride S Biological Activities

Modulation of Topoisomerase Enzymes by Coralyne Chloride

DNA topoisomerases are vital nuclear enzymes that manage the topological state of DNA, making them critical targets in cancer chemotherapy. nih.gov this compound has been identified as a potent poison of DNA topoisomerase I and, to a lesser extent, topoisomerase II. nih.gov Its mechanism of action involves the trapping of the enzyme-DNA complex, leading to cytotoxic DNA lesions.

This compound chloride functions as a topoisomerase I (topo I) poison, a class of inhibitors that stabilize the transient covalent complex formed between the enzyme and DNA. rsc.orgnih.gov This intermediate, known as the cleavable complex, is a natural part of the topo I catalytic cycle, where the enzyme nicks one strand of the DNA to relieve supercoiling. By stabilizing this complex, this compound prevents the subsequent religation of the DNA strand. This mode of action is mechanistically analogous to that of the well-known topo I poison, camptothecin (B557342). nih.gov

Studies have demonstrated that this compound and its derivatives are potent inducers of these topo I-DNA cleavable complexes. rsc.org The stabilization of this complex is reversible and sensitive to conditions such as increased salt concentration or temperature, further highlighting the similarity to camptothecin's mechanism. nih.gov At higher concentrations, this compound can also inhibit the formation of the initial topo I-DNA covalent binary complex altogether. nih.gov This dual activity underscores its potent inhibitory effect on the enzyme's function. Cellular studies have confirmed that DNA topo I is the primary cytotoxic target of this compound, as yeast cells engineered to express human DNA topo I show specific sensitivity to the compound. rsc.org

The stabilization of the topo I-DNA cleavable complex by this compound chloride effectively converts the enzyme into a DNA-damaging agent. The trapped complex becomes a lesion that can lead to the formation of permanent, lethal DNA strand breaks, particularly when it collides with advancing replication forks during DNA synthesis.

Research into the sequence specificity of this process reveals that this compound induces DNA cleavage at distinct sites. When compared with camptothecin using a 471-bp DNA duplex, both compounds were found to share several common cleavage sites. nih.gov However, this compound and its analogue, 5,6-dihydrothis compound, also induced cleavage at a sequence not targeted by camptothecin, while camptothecin had its own unique cleavage sites. nih.gov This indicates that while the general mechanism is similar, the molecular interactions governing sequence recognition differ between these poisons.

Below is a data table summarizing the comparative DNA cleavage sequence specificity observed between this compound and Camptothecin.

CompoundShared Cleavage Sites with CamptothecinUnique Cleavage Site(s)
This compound Chloride Yes (Four common sites identified)5′-TCTC↓GTAA-3′
Camptothecin Yes (Four common sites identified)Two unique cleavage bands observed

This table is based on findings from studies on a 471-bp DNA duplex substrate. nih.gov

Inhibition of Telomerase Activity by this compound Chloride

Telomerase is a ribonucleoprotein enzyme essential for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov It is composed of a catalytic protein subunit (hTERT) and an RNA component (hTR). nih.gov Due to its high activity in the vast majority of cancer cells, telomerase is an attractive target for anticancer therapies.

One of the key strategies for inhibiting telomerase is the stabilization of G-quadruplex structures. nih.govresearchgate.net The G-rich overhang at the 3' end of telomeric DNA can fold into these four-stranded secondary structures. The formation of a G-quadruplex effectively sequesters the 3' end of the DNA, preventing the telomerase enzyme from accessing its substrate and adding telomeric repeats. researchgate.net

This compound has been shown to be capable of inducing and stabilizing these G-quadruplex structures. nih.gov This ability positions it as a potential telomerase inhibitor that acts by locking the telomere into a conformation that the enzyme cannot extend. nih.gov By stabilizing the G-quadruplex, this compound interferes with a fundamental process required for unlimited cell proliferation in cancer.

The proper assembly and function of the telomerase ribonucleoprotein, comprising the catalytic hTERT subunit and the hTR RNA template, are critical for its activity. nih.govnih.gov While this compound's role in stabilizing the G-quadruplex substrate is documented, its direct effects on the structural integrity or assembly of the hTERT/hTR complex itself are not as well-elucidated in the available scientific literature. The interaction between hTERT and hTR is a complex process, and disruption of this assembly is a viable, though distinct, mechanism for telomerase inhibition. nih.gov Further research is needed to determine if this compound chloride directly perturbs the formation or catalytic function of the assembled telomerase enzyme.

Other Investigated Biomolecular Target Interactions

DNA Intercalation: this compound binds strongly to duplex DNA primarily through a mechanism of intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov Spectroscopic and viscometric studies have confirmed this binding mode, which shows a preference for guanine-cytosine (GC) rich sequences. nih.govnih.gov This interaction contributes to the thermal stabilization of the DNA duplex against strand separation. nih.gov

Interaction with RNA: The interaction of this compound with RNA has been investigated to a lesser extent than its DNA binding. However, studies have shown that it can induce the formation of a triple helix structure in poly(rA)•poly(rU), a synthetic RNA duplex. nih.gov

Topoisomerase II Poisoning: While its primary target is topoisomerase I, this compound and its derivatives have been shown to possess marginal poisoning activity against DNA topoisomerase II. rsc.org Certain analogues of this compound, however, exhibit more potent activity as dual topoisomerase I and II poisons. nih.gov

Protein Binding: this compound has been observed to bind to the protein hemoglobin. rsc.org These studies indicate that the alkaloid binds with high affinity via a static quenching mechanism, causing conformational changes in the protein's secondary structure. rsc.org

Photosensitization: When combined with UVA light, this compound acts as a potent photosensitizer, inducing robust apoptosis in human skin cancer cells. This effect is mediated through dual signaling pathways involving ATR-p38 MAPK and JAK2-STAT1, which converge on BAX activation, a key protein in the mitochondrial apoptosis pathway. nih.gov

Protein Interaction Research (e.g., non-nucleic acid binding proteins)

While this compound chloride is widely recognized for its interaction with nucleic acids, research has also illuminated its binding activities with various non-nucleic acid protein targets. nih.gov These interactions are crucial for understanding the broader pharmacological profile of the compound. Studies have demonstrated that this compound can act as an inhibitor for several enzymes, including topoisomerase I, monoamine oxidase (MAO), and acetylcholinesterase (AChE). nih.govcriver.comnih.gov

One significant area of research has been the interaction of this compound and its analogs with monoamine oxidases (MAO-A and MAO-B), which are important enzymes in the metabolism of neurotransmitters. criver.com The inhibition of these enzymes is a strategy for treating neurological disorders. criver.com For instance, certain analogs of this compound have shown time-dependent, irreversible inhibition of both MAO-A and MAO-B. nih.gov The nature of this inhibition can be competitive or mixed, depending on the specific analog and the MAO isoform. nih.gov

This compound has also been identified as a potent poison of topoisomerase I, an enzyme critical for DNA replication and transcription. nih.govmedchemexpress.com It stabilizes the covalent complex between the enzyme and DNA, leading to DNA cleavage. nih.gov This mechanism is shared with other well-known anticancer agents. nih.gov

Furthermore, this compound has been investigated for its potential to interact with proteins implicated in neurodegenerative diseases, such as the amyloid-beta peptide associated with Alzheimer's disease. nih.gov The ability of small molecules to modulate the aggregation of amyloid-beta is a key area of therapeutic research. nih.govrsc.org

The inhibitory activity of this compound extends to cholinesterases as well. Some alkaloids structurally related to this compound have demonstrated dose-dependent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

Table 1: Documented Protein Interactions of this compound Chloride and Related Compounds
Protein TargetType of InteractionObserved EffectSignificance
Topoisomerase IInhibition (Poison)Stabilization of DNA-enzyme complex, induction of DNA cleavage. nih.govmedchemexpress.comAnticancer Activity
Monoamine Oxidase (MAO-A & MAO-B)InhibitionTime-dependent, irreversible inhibition observed with analogs. nih.govnih.govPotential for Neurological Applications. criver.com
Acetylcholinesterase (AChE)InhibitionInhibitory activity demonstrated by related alkaloids. nih.govresearchgate.netPotential therapeutic for Alzheimer's disease. mdpi.com
Butyrylcholinesterase (BuChE)InhibitionDose-dependent inhibition by related compounds. researchgate.netRelevant to Alzheimer's disease pathology. mdpi.com
Amyloid-Beta PeptideInteraction/ModulationPotential to interfere with peptide aggregation. nih.govnih.govTherapeutic strategy for Alzheimer's disease.

Receptor-Ligand Interaction Studies

The study of how this compound chloride interacts with cellular receptors is essential for understanding its mechanism of action and potential therapeutic applications. As a ligand, this compound has the potential to bind to various receptors, initiating or inhibiting cellular signaling pathways. This is a common mechanism for many therapeutic agents, including those used in cancer therapy and neurology. wikipedia.orgnih.gov

Research into the receptor-ligand interactions of this compound is less extensive than the research on its DNA and protein binding. However, the known interactions with enzymes such as monoamine oxidases, which are themselves targets of numerous drugs, suggest a potential for broader receptor interactions. criver.com The modulation of receptor activity is a cornerstone of modern pharmacology, with compounds often designed to be highly specific for a particular receptor subtype to maximize therapeutic effect and minimize side effects.

The structural characteristics of this compound, being a planar, aromatic cation, are conducive to binding within the active sites of enzymes and the ligand-binding domains of receptors. These interactions are often stabilized by a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions.

Further research is needed to fully characterize the receptor binding profile of this compound chloride. Techniques such as radioligand binding assays, surface plasmon resonance, and computational docking studies could provide valuable insights into its receptor specificity and affinity. Identifying the specific receptors that this compound interacts with will be a critical step in elucidating its full range of biological activities and potential therapeutic uses.

Table 2: Potential Areas for Receptor-Ligand Interaction Studies of this compound Chloride
Potential Receptor ClassRationale for InvestigationPotential Therapeutic Implications
Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine)Based on its known inhibition of MAO, which metabolizes these neurotransmitters. criver.comTreatment of depression, anxiety, and other mood disorders.
Adrenergic ReceptorsStructural similarities to other alkaloids known to interact with these receptors.Cardiovascular and neurological applications.
Growth Factor ReceptorsMany anticancer agents target these receptors to inhibit tumor growth and proliferation.Oncology, targeted cancer therapies.
Nuclear ReceptorsAs a molecule that interacts with DNA, it may also influence the function of these transcription factors.Modulation of gene expression in various diseases.

Advanced Spectroscopic and Biophysical Characterization of Coralyne Chloride Interactions

Spectrophotometric Approaches

Spectrophotometric methods are fundamental in characterizing the binding of ligands like coralyne chloride to macromolecules. These techniques rely on changes in the absorption of light upon interaction.

UV-Visible absorption spectroscopy is a powerful tool for studying the binding of this compound chloride to DNA. The electronic absorption spectrum of this compound chloride exhibits characteristic changes upon interaction with DNA, which can be used to determine binding parameters. In its free form, this compound displays a strong absorption in the UV region (below 340 nm) and two distinct maxima in the visible region at approximately 405 and 420 nm. aip.org

Upon the addition of DNA, significant changes in the absorption spectrum of this compound are observed, typically a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (a decrease in molar absorptivity). nih.gov These spectral changes are indicative of the intercalation of the this compound molecule between the base pairs of the DNA. researchgate.netnih.gov The interaction perturbs the electronic states of the this compound molecule, leading to the observed shifts and changes in absorbance intensity.

The magnitude of these spectral changes can be used to quantify the binding affinity. By titrating a solution of this compound chloride with increasing concentrations of DNA and monitoring the changes in absorbance, a binding isotherm can be constructed. From this, the intrinsic binding constant (Kb) can be calculated. Studies have reported binding constants for this compound with various DNA structures in the range of 105 to 106 M-1, indicating a strong interaction. aip.orgnih.gov For instance, the binding constant of this compound with duplex DNA has been determined to be in the range of (0.38-9.8) x 105 M-1, with a noted specificity for GC-rich sequences. nih.gov Furthermore, its binding to triplex DNA structures is even stronger, with apparent binding constants of 4.0 x 106 M-1 for parallel CGC+ triplex and 6.0 x 106 M-1 for antiparallel CGG triplex. aip.org

Binding Constants of this compound Chloride with Various DNA Structures
DNA StructureBinding Constant (Kb) in M-1Reference
Duplex DNA (GC-rich)up to 9.8 x 105 nih.gov
Target Duplex1.2 x 106 aip.org
Parallel CGC+ Triplex4.0 x 106 aip.org
Antiparallel CGG Triplex6.0 x 106 aip.org
Pure TAT Triplex6.5 x 106 aip.org

Thermal denaturation studies, or melting experiments, are used to assess the stabilization of DNA structures upon ligand binding. The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. jackwestin.com This process can be monitored by observing the increase in UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect. aip.org

The binding of this compound chloride to DNA leads to a significant increase in the Tm of the DNA, indicating that the ligand stabilizes the DNA structure against thermal denaturation. nih.govnih.gov This stabilization is a hallmark of intercalating agents, which insert themselves between the base pairs, thereby strengthening the DNA duplex. The extent of the Tm increase (ΔTm) is dependent on the concentration of this compound and the specific DNA sequence. For example, some this compound derivatives have been shown to induce a significant and selective stabilization of quadruplex DNA, with a ΔTm of up to 32.9 °C. rsc.org

Effect of this compound Derivatives on DNA Melting Temperature (Tm)
CompoundDNA StructureΔTm (°C)Reference
This compound Derivatives (4b-d)Quadruplex DNA31.6 - 32.9 rsc.org

Luminescence-Based Techniques

Luminescence-based techniques are highly sensitive methods for probing the interactions between fluorescent molecules like this compound chloride and biological macromolecules.

Free this compound chloride exhibits intense fluorescence. However, upon binding to DNA, this fluorescence is significantly quenched. nih.govnih.gov This quenching can be attributed to processes such as electron transfer between the excited this compound molecule and the DNA bases, particularly guanine. aip.org The extent of fluorescence quenching is dependent on the DNA sequence, with a more pronounced effect observed with GC-rich DNA. nih.gov

The quenching of this compound's fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides further insight into the accessibility of the fluorophore to the quencher (in this case, the DNA bases). nih.gov In addition to quenching, slight shifts in the fluorescence emission maximum can also be observed upon binding, reflecting the change in the microenvironment of the this compound molecule as it intercalates into the DNA. rsc.org For instance, a dimethylamino-substituted derivative of this compound shows a new, strongly red-shifted emission band at 695 nm upon addition of DNA. rsc.org

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can provide valuable information about binding interactions. Time-resolved fluorescence spectroscopy has been employed to measure the fluorescence lifetime of this compound chloride in its free and DNA-bound states. aip.org

Free this compound monomer exhibits a single-exponential fluorescence decay with a lifetime of approximately 10.0 ns. aip.org Upon binding to DNA, the fluorescence decay becomes more complex, often requiring a multi-exponential fit. This complexity suggests the existence of multiple binding modes or conformations of the this compound-DNA complex. aip.org For example, a short lifetime component (around 9.5 ns) has been assigned to the monomeric this compound intercalated within the DNA, while a longer lifetime component (around 31 ns) has been attributed to aggregated this compound stacking along the phosphate (B84403) backbone. aip.org

Fluorescence Lifetime of this compound Chloride
State of this compoundFluorescence Lifetime (ns)Proposed Binding ModeReference
Free Monomer10.0 ± 0.2- aip.org
Bound to Triplex DNA9.5Monomeric intercalation aip.org
31Aggregate stacking aip.org

Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. While FRET is a powerful tool for studying molecular interactions, its application in the context of this compound's intrinsic fluorescence quenching by DNA has been considered. However, for FRET to occur, there must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. In the case of this compound and DNA bases, the lack of such spectral overlap suggests that FRET is not the primary mechanism responsible for the observed fluorescence quenching. aip.org The quenching is more likely due to photoinduced electron transfer. aip.org

Despite this, FRET-based assays could be designed to study the interactions of this compound chloride. For example, a DNA molecule could be labeled with a suitable FRET pair (a donor and an acceptor fluorophore). The binding of this compound could then be monitored by its effect on the FRET efficiency, either by causing a conformational change in the DNA that alters the distance between the donor and acceptor, or by directly interacting with one of the fluorophores.

Chiroptical Spectroscopy

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a powerful tool for studying the structure of biomolecules like DNA and their complexes with ligands.

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of nucleic acids. The canonical B-form DNA, for instance, displays a characteristic CD spectrum with a positive band around 275 nm and a negative band near 245 nm. Alterations in these bands upon the addition of a ligand provide significant insights into conformational changes.

The interaction of this compound chloride with DNA results in a distinct perturbation of the DNA's native conformation. libretexts.org Studies have shown that the binding of this compound to duplex DNA leads to significant changes in the intrinsic CD spectrum, indicating a disruption of the typical B-form structure. libretexts.org Furthermore, this compound has been observed to promote the formation of more complex DNA structures. For example, in the presence of a mixture of (dA)•(dT) duplex and a single (dT) strand, this compound can facilitate the formation of a (dT)•(dA)•(dT) triplex. This structural transition is marked by the appearance of new, positive CD bands at approximately 340 nm and 440 nm. ox.ac.uk Heating samples containing this compound and appropriate DNA strands can promote this triplex formation. ox.ac.uk These spectral changes are indicative of a significant conformational rearrangement of the DNA backbone and base stacking upon this compound binding.

ConditionWavelength (nm)Observed CD Signal ChangeInterpretation
This compound + (dT)•(dA)•(dT) Triplex~340Appearance of positive bandChiral ordering of this compound in the triplex
This compound + (dT)•(dA)•(dT) Triplex~440Appearance of positive bandIntercalation of this compound into the triplex structure
This compound + Duplex DNA245-280Perturbation of native DNA bandsAlteration of B-form DNA conformation

This compound chloride itself is an achiral molecule and therefore does not produce a CD signal on its own. However, when it binds to a chiral macromolecule such as DNA, it can gain optical activity, resulting in an Induced Circular Dichroism (ICD) spectrum. This phenomenon occurs because the electronic transitions of the bound ligand are chirally perturbed by the asymmetric environment of the DNA.

The appearance of ICD signals provides definitive proof of the close association of the ligand with the chiral host. For this compound chloride, strong ICD signals are observed in its absorption region (around 300-450 nm) upon binding to DNA. libretexts.orgnih.gov Specifically, positive ICD bands have been reported at approximately 330 nm and 440 nm when this compound interacts with a DNA triplex. nih.gov The presence of these extrinsic bands suggests that the this compound molecule is held in a fixed, ordered orientation relative to the DNA helix, which is a characteristic feature of an intercalative binding mode. libretexts.org The intensity and shape of the ICD spectrum can provide information about the geometry and strength of the ligand's interaction with the nucleic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can detect changes in the chemical environment of DNA protons upon ligand binding. Protons on the DNA bases and sugar rings that are close to the binding site of a ligand will experience a change in their resonance frequency, known as a chemical shift perturbation (CSP). By monitoring these CSPs, the binding site can be mapped. For an intercalator like this compound, significant upfield shifts would be expected for the imino and aromatic protons of the base pairs flanking the intercalation site due to the ring-current effects of the inserted aromatic system.

³¹P NMR is sensitive to the conformation of the DNA backbone. The chemical shift of each phosphorus atom in the phosphodiester backbone is dependent on the local geometry. Binding of a ligand, particularly an intercalator, can induce changes in the backbone torsion angles, leading to perturbations in the ³¹P chemical shifts. These changes can help identify the nucleotides involved in the interaction and characterize the extent of backbone deformation.

Illustrative Data Table: The following table exemplifies the type of data that would be obtained from ¹H NMR titration experiments to identify the binding site. Note: This is a representative example, as specific CSP data for this compound chloride is not available.

DNA ProtonFree DNA δ (ppm)DNA-Coralyne Complex δ (ppm)Chemical Shift Perturbation (Δδ)
Adenine (B156593) H2 (A5)7.807.55-0.25
Thymine H6 (T6)7.156.98-0.17
Adenine H8 (A7)8.108.08-0.02
Imino H (G4-N1H)12.8513.20+0.35

DOSY is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients (D). Larger molecules diffuse more slowly in solution than smaller molecules. When a small molecule like this compound chloride binds to a large macromolecule like DNA, the resulting complex will have a much slower diffusion rate than free this compound.

In a DOSY experiment, all proton signals from molecules that are part of the same entity (e.g., the DNA-Coralyne complex) will share the same diffusion coefficient. By measuring the diffusion coefficients of free this compound, free DNA, and the mixture, one can unequivocally confirm the formation of a stable complex. The observation of this compound's proton signals aligning with the diffusion coefficient of the DNA provides direct evidence of binding.

Illustrative Data Table: This table shows a typical set of results from a DOSY experiment confirming complex formation. Note: This is a representative example.

SpeciesMolecular Weight (Approx. Da)Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s)
Free this compound chloride3903.5
Free DNA Oligonucleotide (12-mer)7,4001.1
DNA-Coralyne Complex7,7901.0

NOESY is a 2D NMR experiment that detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization between spatially adjacent nuclei.

For a DNA-ligand complex, NOESY is invaluable for determining the precise binding orientation. The observation of intermolecular NOE cross-peaks between protons on the ligand and protons on the DNA provides direct proof of their proximity. For an intercalated this compound molecule, NOEs would be expected between the aromatic protons of this compound and the imino, aromatic, and sugar protons of the DNA bases at the intercalation site. The pattern and intensity of these NOEs can be used to build a high-resolution 3D model of the complex. However, attempts to determine a detailed structure of this compound-DNA complexes by NMR have reportedly been unsuccessful, suggesting that obtaining a clear set of NOE restraints is challenging. nih.gov

Illustrative Data Table: This table provides an example of intermolecular NOEs that would define the geometry of an intercalated ligand. Note: This is a representative example.

This compound ProtonDNA ProtonDistance Constraint (Å)
H-1Adenine H2 (A5)< 4.0
H-4Thymine CH₃ (T6)< 3.5
OCH₃-2Deoxyribose H1' (A5)< 4.5
OCH₃-3Deoxyribose H2'' (T6)< 5.0

Chemical Shift Analysis and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules and studying their interactions at an atomic level. In the context of this compound chloride, ¹H NMR is particularly useful for observing the chemical environment of its protons. The chemical shift (δ), measured in parts per million (ppm), of each proton is highly sensitive to its local electronic environment. When this compound chloride interacts with a macromolecule like DNA, changes in the chemical shifts of both the ligand and the DNA protons can provide detailed insights into the binding mode and the specific atoms involved in the interaction.

Upon intercalation into a DNA structure, the aromatic protons of this compound are expected to experience a significant upfield shift (a decrease in ppm value). This is due to the shielding effect of the ring currents from the adjacent DNA base pairs. Conversely, the protons of the DNA base pairs at the intercalation site would also exhibit shifts in their NMR signals. Attempts to determine a precise, high-resolution structure of this compound bound to DNA using NMR have been challenging, but the technique remains valuable for confirming complex formation and probing the nature of the interaction. nih.govnih.gov For instance, NMR has been used to demonstrate that this compound forms complexes with cyclic diadenosine monophosphate (c-di-AMP), a bacterial second messenger. nih.gov

The assignment of specific proton signals in the this compound molecule is the first step in such an analysis. Based on its fused aromatic ring structure, the proton chemical shifts can be predicted to occur in the aromatic region of the NMR spectrum.

Table 5.4.4.1: Predicted ¹H NMR Chemical Shift Ranges for this compound Protons

Proton TypePredicted Chemical Shift (δ) Range (ppm)Rationale
Aromatic Protons (Ar-H)6.0 - 9.0Protons attached to the fused aromatic ring system are deshielded and appear at high chemical shift values. orgchemboulder.comoregonstate.edu
Methoxy (B1213986) Protons (-OCH₃)3.5 - 4.5Protons on carbons adjacent to an oxygen atom are deshielded compared to standard alkanes. oregonstate.edu
Methylene Protons (-CH₂-)2.5 - 3.5Protons in the dihydroisoquinoline moiety adjacent to the quaternary nitrogen.

Note: Actual chemical shifts can vary based on solvent and experimental conditions. These are general, predicted ranges.

Other Biophysical Techniques

Viscometry for DNA Structure Perturbation Assessment

Viscometry is a classical biophysical technique used to study the interaction of small molecules with DNA. The viscosity of a DNA solution is sensitive to the length and rigidity of the DNA double helix. This method is particularly effective in distinguishing between different binding modes, such as intercalation and groove binding.

When a small molecule binds to DNA via intercalation, it inserts itself between adjacent base pairs, causing the DNA helix to unwind slightly and increase in length. This leads to a more rigid rod-like structure and a significant increase in the viscosity of the DNA solution. In contrast, molecules that bind in the grooves of the DNA helix typically cause less of a structural perturbation and, consequently, a smaller, if any, increase in viscosity.

Studies involving this compound have conclusively used viscosity measurements to demonstrate its intercalative binding mode with duplex DNA. nih.gov The observed increase in the specific viscosity of DNA solutions upon the addition of this compound provides strong evidence that the molecule lengthens the DNA helix, a hallmark of intercalation. nih.govnih.gov

Table 5.5.1.1: Summary of Viscometry Findings for this compound-DNA Interaction

TechniqueAnalyteObservationConclusionReference(s)
ViscometryLinear and covalently closed plasmid DNA + this compoundSignificant increase in the relative viscosity of the DNA solution.This compound strongly intercalates into the DNA duplex, causing it to lengthen and become more rigid. nih.gov

Stopped-Flow and Temperature-Jump Methods for Kinetic Studies

The kinetics of ligand-DNA binding, including the rates of association and dissociation, are crucial for understanding the mechanism of interaction. Fast kinetic techniques like stopped-flow and temperature-jump are employed to measure reactions that occur on the millisecond timescale.

The stopped-flow method involves the rapid mixing of two solutions (e.g., this compound and DNA) and monitoring the subsequent reaction through a spectroscopic signal, such as absorbance or fluorescence, as a function of time. nih.govmdpi.com This allows for the determination of rate constants for binding events. Temperature-jump (T-jump) methods involve rapidly heating a solution at equilibrium, which perturbs the equilibrium state. The system's relaxation to a new equilibrium is then monitored spectroscopically to determine the rates of the forward and reverse reactions.

While specific stopped-flow or T-jump studies on this compound chloride were not prominently detailed in the surveyed literature, related time-resolved fluorescence spectroscopy has been used to investigate the binding kinetics. aip.org These studies reveal that this compound's interaction with DNA can be complex, involving multiple binding configurations with different kinetic profiles. For example, the fluorescence decay kinetics of this compound bound to triplex DNA have been shown to follow multi-exponential laws, indicating the presence of more than one distinct binding environment, such as monomeric intercalation and aggregate stacking. aip.org The kinetics of this compound-driven DNA structural changes, such as the disproportionation of duplex DNA into a triplex and a self-structure, have also been shown to be dependent on factors like temperature and DNA strand length. nih.gov

Table 5.5.2.1: Kinetic Parameters from Time-Resolved Fluorescence of this compound with Triplex DNA

DNA TypeFitted Fluorescence Lifetime (τ)Relative AmplitudeInterpretationReference(s)
TAT Triplex9.5 ± 0.3 ns90%Corresponds to this compound monomer. aip.org
TAT Triplex31 ± 0.8 ns10%Corresponds to this compound aggregate. aip.org

Note: These data are from time-resolved fluorescence, a technique that provides kinetic information complementary to stopped-flow and T-jump methods.

Native Polyacrylamide Gel Electrophoresis (PAGE) for Complex Formation

Native polyacrylamide gel electrophoresis (PAGE) is a technique used to separate macromolecules, like DNA, in their native, non-denatured state based on their size, shape, and charge. khanacademy.org This method can be effectively used to demonstrate the formation of a complex between a small molecule and DNA.

The use of native PAGE has been reported in the study of this compound's interactions with DNA. acs.org In such an experiment, DNA is incubated with varying concentrations of this compound and then run on a native polyacrylamide gel. The formation of a stable this compound-DNA complex would be visualized as a band that migrates more slowly than the band for the free, unbound DNA. This provides clear, qualitative evidence of complex formation.

Table 5.5.3.1: Principles of Native PAGE for this compound-DNA Complex Detection

ComponentRole in ExperimentExpected Result Upon Complex Formation
DNA (e.g., oligonucleotide)The macromolecule being studied; migrates as a distinct band.The band corresponding to DNA will decrease in intensity or disappear.
This compound chlorideThe small molecule ligand that binds to DNA.A new, slower-migrating band (the this compound-DNA complex) will appear.
Polyacrylamide GelThe matrix through which the molecules migrate.Provides separation based on size, shape, and charge.
Electric FieldThe driving force for the migration of charged molecules.Causes negatively charged DNA to move towards the positive electrode.

Computational Approaches in Coralyne Chloride Research

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), like coralyne, and a larger receptor, such as a nucleic acid or protein. Docking predicts the preferred binding orientation and affinity, while MD simulations provide a view of the dynamic evolution of the complex over time.

Molecular docking studies have been instrumental in understanding the unique binding preferences of this compound. A notable area of research has been its interaction with unusual DNA structures. For instance, computational studies have explored this compound's binding to homo-adenine [poly(dA)] DNA. Researchers constructed 40 hypothetical anti-parallel duplexes of poly(dA) and then docked this compound into the six most energetically favorable structures. researchgate.netphyschemres.org These simulations predicted that the most stable binding modes involved this compound intercalating into duplexes with trans Watson-Crick Hoogsteen (transWH) or trans Watson-Crick Watson-Crick (transWW) base pairing, with the transWH geometry being more stable. researchgate.netphyschemres.org This computational prediction was later supported by base substitution experiments, which confirmed the involvement of the N7 position of adenine (B156593) in the interaction, a key feature of the predicted transWH geometry. researchgate.netphyschemres.org

These computational models also allow for the estimation of binding affinities, which can be compared with experimental data. The binding constant for this compound's association with homo-(dA) was found to be significantly higher than its affinity for standard calf thymus DNA, a preference that computational models help to explain at a structural level. physchemres.org In silico docking studies have also been used to screen this compound against protein targets. In a study on potential inhibitors of Trypanothione reductase from Leishmania donovani, this compound chloride was identified as a potential binder. dergipark.org.tr

The following table summarizes some of the binding affinities and energies for this compound with various targets as determined by or in conjunction with computational methods.

TargetMethodParameterValueReference
homo-(dA) duplexExperimental/SpectroscopyBinding Constant (K)1.05 × 10⁵ M⁻¹ physchemres.org
Calf Thymus DNAExperimental/SpectroscopyBinding Constant (K)1.25 × 10⁴ M⁻¹ physchemres.org
Single-stranded poly(A)Experimental/SpectroscopyAssociation Constant (Kₐ)(1.8 ± 0.3) × 10⁶ M⁻¹ rsc.org
poly(A)•poly(U)Fluorescence TitrationBinding Constant (K₁)3 × 10⁷ M⁻¹ (at 0.01 M NaCl) mdpi.com
Trypanothione ReductaseMolecular DockingBinding Energy-7.0 kcal/mol dergipark.org.tr

This table presents data derived from both experimental and computational studies to illustrate the binding characteristics of this compound.

Beyond static binding poses, MD simulations can reveal how a ligand's presence alters the structure and movement of its target. This compound is known to induce significant conformational changes in nucleic acids. MD simulations have been crucial in elucidating the structure of the this compound-induced anti-parallel duplex formed by poly(dA), a structure that has proven difficult to determine by experimental methods like NMR or X-ray crystallography alone. researchgate.netphyschemres.org The simulations show that this compound binding promotes and stabilizes this unusual duplex conformation. researchgate.netphyschemres.org

Similarly, research has shown that this compound can induce the formation of a triple helix in poly(rA)•poly(rU) RNA. mdpi.com The dynamics of such interactions, where the ligand actively reshapes its binding site, are a key focus of MD studies. These simulations can map the energetic landscape of these conformational changes, providing a mechanistic understanding of how this compound recognizes and binds to specific nucleic acid structures. scirp.orglibretexts.org In a broader context, MD simulations on other ligand-protein systems, such as the cyclic AMP receptor protein, have demonstrated how ligand binding can lead to opposite dynamic effects in different domains of the same protein—making one part more flexible while rendering another more rigid. libretexts.org This principle of ligand-induced dynamic changes is central to understanding this compound's mechanism of action. libretexts.org

Quantum Mechanical Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a higher level of theoretical accuracy for studying the intrinsic properties of a molecule. acs.orgnih.gov Unlike the classical mechanics used in docking and MD, QM calculations are based on the fundamental principles of quantum physics, allowing for the precise determination of electronic structure and related properties. acs.orgirjweb.com

DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgnih.govnih.gov It is widely used to calculate properties like molecular orbital energies, charge distributions, and spectroscopic parameters. rsc.orgarizona.edu For this compound and its analogs, DFT calculations have been employed to optimize molecular geometries and to understand the nature of their electronic transitions, which are observed in UV-visible spectra. researchgate.net

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of a molecule. scirp.org In one study combining DFT with a non-equilibrium Green's function model, calculations revealed that this compound induces a spatial asymmetry in the electron state distribution of a molecular junction. researchgate.net This asymmetry affects the coupling of the HOMO-1 level to the electrodes, providing a quantum-level explanation for the molecule's observed electronic behavior. researchgate.net DFT and its time-dependent extension (TD-DFT) are also used to simulate and interpret various forms of spectroscopy, including UV-Vis, IR, and Raman spectra, by calculating the electronic transitions and vibrational frequencies of the molecule. arizona.edu

A significant application of quantum mechanical calculations in this compound research is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. NMR spectroscopy is a primary tool for structure elucidation, and theoretical calculations can provide crucial support in assigning experimental signals and validating proposed structures.

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding around each atom in the this compound structure, QM methods can predict the corresponding ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental spectra. For example, experimental ¹H-NMR studies of this compound chloride in solution have shown how its proton signals shift with changes in temperature, indicating processes like molecular self-association. QM calculations performed in conjunction with restrained molecular dynamics (rMD) simulations have been used to obtain the solution structure of this compound complexes and to achieve a complete assignment of its NMR signals. researchgate.net

In Silico Analysis for Research and Discovery

The term in silico refers to any biological experiment or analysis performed on a computer. It encompasses a wide range of computational tools, including those mentioned above, and applies them to broader research questions in areas like drug discovery and systems biology.

In silico approaches are frequently used in the early stages of drug discovery to screen large libraries of compounds for potential activity against a biological target, a process known as virtual screening. This compound itself has been evaluated in such studies. For example, an in silico docking study screened phytochemicals for inhibitory effects on Trypanothione reductase, a key enzyme in Leishmania donovani, and found that this compound chloride had a favorable binding energy of -7.0 kcal/mol. dergipark.org.tr

Furthermore, in silico methods are vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. An in silico analysis of this compound predicted that, similar to its parent compound berberine (B55584), it may have poor oral bioavailability, a critical consideration for its potential development as an oral therapeutic agent. These computational predictions help researchers anticipate challenges and guide the design of new analogs with improved pharmacokinetic profiles.

Computational Approaches Illuminate this compound Chloride Research

### 6.3.1. Predictive Modeling of Biomolecular Interactions

Computational modeling has become an indispensable tool in elucidating the complex interactions between the protoberberine alkaloid, this compound chloride, and biological macromolecules. These in silico methods provide insights that are often difficult to obtain through experimental techniques like NMR spectroscopy and X-ray crystallography alone. nih.gov

One of the primary focuses of predictive modeling has been to understand the unique interaction of this compound with DNA, particularly its high affinity for homo-adenine (poly(A)) sequences. nih.govmdpi.com Molecular dynamics (MD) simulations and molecular docking studies have been extensively employed to investigate how this compound binds to and stabilizes unusual DNA structures. nih.govresearchgate.net For instance, researchers have constructed hypothetical models of anti-parallel homo-(dA) duplexes and used docking algorithms to predict the most favorable binding modes of this compound. nih.gov These studies often involve calculating the binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to evaluate the stability of different this compound-DNA complexes. nih.gov

MD simulations have been crucial in refining these models, providing a dynamic view of the interactions. nih.gov By simulating the system over time, researchers can analyze properties such as hydrogen bond occupancy and structural stability, helping to narrow down the most plausible structural models. nih.gov These simulations have explored various binding orientations, including intercalation between base pairs and minor groove binding. nih.gov The use of refined force fields, such as ff99-bsc0, has improved the accuracy of these simulations by providing a more realistic representation of nucleic acid backbone torsions. nih.gov

Beyond DNA, computational studies have also explored the interaction of this compound with other biomolecules. In silico docking studies have been used to investigate the binding of this compound to the active site of enzymes like matrix metalloproteinase 9 (MMP9). begellhouse.combegellhouse.comresearchgate.net These studies predict the binding affinity and identify key amino acid residues involved in the interaction. begellhouse.combegellhouse.com For example, molecular mechanics with generalized born and surface area (MMGBSA) calculations have been used to estimate the binding free energy of this compound to the MMP9 catalytic domain. begellhouse.comresearchgate.net

Quantum chemical calculations have also been applied to understand the electronic properties and geometry of the this compound molecule itself. nih.govdntb.gov.uaepa.gov Methods like Hartree-Fock (HF) calculations are used to optimize the molecular structure of this compound, providing a basis for the development of accurate force fields used in subsequent MD simulations. nih.gov

Table 1: Computational Methods in this compound Biomolecular Interaction Studies

Computational MethodApplication in this compound ResearchKey Findings
Molecular Docking Predicting binding modes of this compound with DNA and proteins (e.g., MMP9). nih.govresearchgate.netbegellhouse.combegellhouse.comIdentified preferential binding to the minor groove of DNA and the active site of MMP9. nih.govbegellhouse.com
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior and stability of this compound-biomolecule complexes. nih.govRevealed structural stability and key interactions in this compound-DNA complexes. nih.gov
MM-PBSA/MM-GBSA Calculating the binding free energy of this compound to its targets. nih.govbegellhouse.comQuantified the energetic stability of this compound binding to DNA and MMP9. nih.govbegellhouse.com
Quantum Chemical Calculations Optimizing the geometry and understanding the electronic structure of this compound. nih.govdntb.gov.uaProvided accurate molecular parameters for use in force fields. nih.gov

### 6.3.2. Computational Screening for Analog Discovery

Computational screening, also known as virtual screening, is a powerful strategy for identifying novel analogs of this compound with potentially improved or new biological activities. biorxiv.orgmdpi.com This approach leverages large chemical databases and docking algorithms to rapidly assess the binding potential of thousands or even millions of compounds against a specific biological target.

The process typically begins with a known active compound, like this compound, and a validated 3D structure of the target protein. For instance, based on the understanding of how this compound interacts with a target, researchers can search for structurally similar molecules or compounds with complementary shapes and chemical properties that are predicted to bind to the same site with high affinity. biorxiv.org

One application of this is in the discovery of new enzyme inhibitors. For example, after identifying that this compound binds to the catalytic domain of MMP9, computational screening could be used to find other small molecules that fit into the same active site. begellhouse.combegellhouse.com This involves docking libraries of compounds and ranking them based on their predicted binding energies. mdpi.com

Furthermore, computational approaches are used to predict the pharmacokinetic properties of potential analogs through ADME (absorption, distribution, metabolism, and excretion) modeling. researchgate.netresearchgate.net Tools like the BOILED-Egg model can predict passive gastrointestinal absorption and brain penetration of compounds, helping to filter for candidates with desirable drug-like properties. researchgate.net This in silico filtering helps to prioritize which analogs should be synthesized and tested in the laboratory, saving significant time and resources. mdpi.com

The discovery of protoberberine alkaloids with dual activity as both activators and inhibitors of AMP-activated protein kinase (AMPK) highlights the power of these approaches. acs.org By synthesizing and testing a library of protoberberine analogs, researchers found that subtle structural modifications could dramatically alter their biological activity, a finding that can guide future computational screening efforts for compounds with specific modulatory effects. acs.org

Advanced Research Applications and Future Directions for Coralyne Chloride

Development of Coralyne Chloride-Based Fluorescent Probes

The intrinsic fluorescence of this compound chloride and its ability to bind to DNA make it a valuable scaffold for the development of fluorescent probes. ontosight.aimedchemexpress.com These probes are instrumental in visualizing and quantifying biological molecules and processes.

Design Principles for DNA-Binding Fluorescent Probes

The design of effective fluorescent probes for DNA binding hinges on several key principles, many of which are exemplified by the this compound molecule. acs.orgresearchgate.net A probe typically consists of a fluorophore (the source of the fluorescent signal) and a recognition unit that selectively binds to the target analyte. acs.orgresearchgate.net For DNA-binding probes, the design often exploits mechanisms like intercalation, where a planar molecule inserts itself between the base pairs of a DNA helix. nih.gov

This compound chloride's planar structure is ideal for intercalation into DNA and RNA helices. ontosight.ainih.gov This interaction is a cornerstone of its application as a probe. The design of this compound-based probes often involves modifying its core structure to enhance its binding affinity, selectivity for specific DNA or RNA structures, and its photophysical properties. medchemexpress.comglpbio.com For instance, 8-styryl-substituted this compound derivatives have been developed specifically as DNA-binding fluorescent probes. medchemexpress.comglpbio.com The fundamental principle is that upon binding to a nucleic acid, the probe's fluorescent properties—such as intensity, lifetime, or emission wavelength—will change in a measurable way, signaling the presence of the target. rsc.org Turn-on probes, which are non-fluorescent or weakly fluorescent in their free state and become highly fluorescent upon binding, are particularly desirable due to their high sensitivity and low background signal. researchgate.net

Applications in Biomolecular Sensing

The unique interactions of this compound chloride with nucleic acids have been harnessed for various biomolecular sensing applications. Its ability to bind preferentially to specific structures, such as G-quadruplexes and triplex DNA, allows for the development of selective probes. nih.govbioone.org G-quadruplexes are four-stranded DNA structures that are of interest as potential targets in cancer research, and this compound has been studied for its ability to induce and stabilize these structures. nih.gov

This compound's fluorescence is sensitive to its environment, a property exploited in sensing. For example, the fluorescence of this compound is quenched by albumin in both solution and when immobilized in polyacrylamide films, a principle that can be used for albumin detection. researchgate.net In another application, the interaction between this compound and the polyadenosine [poly(A)] oligonucleotide enhances the fluorescence of SYBR Green I, a dye that binds to double-stranded DNA. This system allows for the sensitive detection of this compound and can also be adapted to monitor polyadenylation reactions, which are crucial in gene expression. rsc.org These applications demonstrate how the specific binding and responsive fluorescence of this compound chloride can be translated into powerful tools for detecting and quantifying important biomolecules. rsc.orgresearchgate.net

Integration of this compound Chloride in Biosensor Platforms

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. This compound chloride's specific interactions with nucleic acids make it a valuable component in the design of sophisticated biosensor platforms.

Nucleic Acid Detection Platforms

This compound's ability to selectively bind to and stabilize non-standard nucleic acid structures is a key feature in its integration into detection platforms. It has a noted ability to bind to homo-adenine DNA sequences, inducing the formation of an anti-parallel duplex structure. nih.gov This specific recognition has been employed in label-free detection systems. acs.org

Furthermore, this compound is known to interact with and stabilize G-quadruplex and triplex DNA structures. bioone.orgoup.com This property is highly useful for creating sensors that can detect these specific nucleic acid conformations, which are relevant in various disease states. For instance, a sensor might be designed where this compound's fluorescence is enhanced only in the presence of a specific G-quadruplex-forming sequence found in the promoter region of an oncogene. researchgate.net The development of microfluidic chip-based systems for nucleic acid detection, which allow for rapid analysis and low sample consumption, provides an ideal platform for integrating this compound-based sensing mechanisms for point-of-care diagnostics. und.edu

Analyte-Specific Sensing Mechanisms (e.g., this compound detection)

Interestingly, the unique interaction of this compound with nucleic acids can be reversed to develop sensors that specifically detect this compound itself. This is significant for monitoring the concentration of this and related compounds in various samples. mdpi.com

One common strategy involves using two separate DNA oligonucleotides, each containing a portion of a G-quadruplex sequence and an adenine-rich sequence. researchgate.netnih.gov In the presence of this compound, the adenine-rich sections of the two oligonucleotides are brought together, facilitating the assembly of the split G-quadruplex into a functional DNAzyme. This DNAzyme can then catalyze a color-producing reaction, allowing for the colorimetric detection of this compound. researchgate.netnih.gov Other approaches use fluorescence resonance energy transfer (FRET) or fluorescence quenching mechanisms. For example, a probe can be designed where this compound binding to an adenine-rich sequence brings a fluorophore and a quencher into close proximity, resulting in a detectable change in fluorescence. researchgate.net These methods are often highly sensitive and selective.

Sensing Method Principle Detection Limit (LOD) Linear Range Reference
Colorimetric AssayTarget-induced split G-quadruplex DNAzyme formation16 nM0.033–1.667 µM researchgate.netnih.gov
Colorimetric SensorThis compound-modulated split G-quadruplex DNAzyme19 nM0.06–10 µM researchgate.net
Ratiometric FluorescencePoly-A and G-quadruplex/PPIX interaction0.63 nM1 nM–8 µM mdpi.comresearchgate.net
Fluorescence QuenchingPhotoinduced electron transfer (PIET)3.1 nMNot Specified researchgate.net
Dual Polarization InterferometryConformational change of A48 ssDNA on a chip0.14 µM (thickness)0.5–12 µM acs.org

Exploration of this compound Chloride in Nanobiotechnology

Nanobiotechnology integrates nanotechnology with biology, leading to the development of novel materials and devices for biomedical applications. researchgate.netnih.gov The unique properties of this compound chloride are being explored in conjunction with nanomaterials to create advanced diagnostic and therapeutic systems. nih.govmdpi.com

The convergence of this compound with nanobiotechnology can be seen in the development of advanced biosensors. For example, gold or silver nanoparticles can be used to enhance the signal in this compound-based detection platforms. researchgate.net In one sensor design, the aggregation of gold nanoparticles is modulated by the this compound-induced assembly of DNA structures, leading to a color change that is easily detectable. researchgate.net

Nanoparticles can also serve as carriers for compounds like this compound. nih.gov Functionalizing nanoparticles with this compound or this compound-binding aptamers could lead to targeted systems. Nanobiotechnology offers the potential to create nanocarriers that can deliver this compound to specific cells or tissues, which could be useful for applications that leverage its ability to interact with specific intracellular nucleic acid structures. nih.gov The field of nanobiotechnology is rapidly advancing, with ongoing research into creating multifunctional nanoparticles that combine diagnostic and therapeutic capabilities, a domain where a molecule like this compound chloride could prove to be a valuable component. nih.govmdpi.comkisti.re.kr

Quadruplex-Based Nanodevices

The capacity of this compound chloride to induce and stabilize G-quadruplex (G4) structures is a cornerstone of its application in nanotechnology. nih.gov G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are prevalent in key genomic regions like telomeres and gene promoters. mdpi.com this compound's interaction with these structures is being harnessed to create sophisticated nanodevices. mdpi.com

Researchers have demonstrated that molecules like this compound can chaperone the formation of quadruplex structures. researchgate.net This capability is crucial for the development of nanodevices that can be switched between different structural states by external stimuli, such as pH or the presence of specific cations. mdpi.com For example, nanodevices have been constructed based on the principle that G-quadruplex formation is dependent on certain cations, allowing for rapid structural conversion. mdpi.com The understanding of how this compound binds to and stabilizes G4 structures is fundamentally important for designing better and more specific probes for use in these quadruplex-based nanotechnologies. mdpi.com

DNA-Based Molecular Rectifiers

One of the most notable applications of this compound chloride is in the construction of DNA-based molecular rectifiers. targetmol.combiorbyt.comglixxlabs.com These are nanoscale electronic components that allow current to flow in one direction. This compound derivatives can be constructed into a DNA duplex through site-specific intercalation. targetmol.combiorbyt.comglixxlabs.commedkoo.com This property allows for the creation of fluorescent, DNA-based molecular rectifiers, positioning this compound as a valuable component in the field of molecular electronics. ptgcn.com The crescent-shaped structure of this compound facilitates this intercalation into the DNA helix, a process foundational to its function in these devices. nih.gov

Pre-clinical Research Strategies for Therapeutic Biomolecule Targeting

This compound Chloride as a Research Tool for Modulating Gene Regulation

This compound chloride's affinity for specific nucleic acid structures makes it a valuable tool for studying and modulating gene expression. sigmaaldrich.complantae.org G-quadruplexes, which this compound is known to stabilize, are often found in the promoter regions of genes, where they can play a regulatory role. mdpi.com By stabilizing these structures, this compound can influence gene transcription. For instance, research has shown that this compound can radiosensitize A549 lung cancer cells by upregulating the expression of the CDKN1A gene. medkoo.commdpi.com

Furthermore, this compound has been found to stabilize DNA triple helices, which are another non-canonical DNA structure implicated in gene regulation. nih.govbiotech-spain.com Studies have shown that triplexes tend to form in key regulatory regions of the human genome, such as promoters, suggesting they contribute to the activation or repression of genes. biotech-spain.com this compound's ability to interact with both G-quadruplexes and triplexes provides researchers with a chemical probe to investigate the roles of these structures in complex genetic networks. nih.govbiotech-spain.com Its interaction has also been shown to induce disproportionation of poly(A)•poly(U) to form a poly(A)•2poly(U) triplex, further highlighting its utility in studying nucleic acid conformational changes. nih.gov

Conceptual Frameworks for Pharmacological Chaperone Applications

Pharmacological chaperones are small molecules that bind to and stabilize proteins, promoting their correct folding and trafficking, which is a therapeutic strategy for diseases caused by protein misfolding. nih.govnih.gov While this concept is primarily applied to proteins, the fundamental principle of stabilization can be extended to the action of this compound on nucleic acids.

This compound acts as a "molecular chaperone" for certain nucleic acid structures. researchgate.net It has been shown to induce and stabilize G-quadruplexes and DNA triple helices. nih.govmdpi.com This stabilization can be viewed through the conceptual lens of pharmacological chaperoning, where this compound "rescues" or promotes the formation of specific nucleic acid conformations that might be transient or unstable otherwise. This stabilization property is the basis for its use in research to study the function of these structures and in the development of G4-based nanodevices. mdpi.com This application is conceptually similar to how protein-targeting pharmacological chaperones increase the population of correctly folded proteins to restore function. nih.gov

Synergistic Research Approaches Involving this compound Chloride

In pre-clinical research, this compound chloride has been investigated in combination with other agents to explore potential synergistic effects. A notable example is its combination with Paclitaxel (B517696), a well-known chemotherapy agent. Studies on breast cancer cell lines have demonstrated a synergistic effect between this compound and Paclitaxel on inhibiting cell proliferation and migration. targetmol.comptgcn.com This combination treatment was observed to decrease the expression of the proliferation marker Ki-67. targetmol.comptgcn.com Furthermore, the synergistic approach led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, suggesting a shift towards programmed cell death in cancer cells with minimal impact on normal breast cell lines. targetmol.comptgcn.com

Parameter Effect of this compound and Paclitaxel Combination Cell Lines Reference
Cell Proliferation Synergistic InhibitionBreast Cancer Cells targetmol.com, ptgcn.com
Cell Migration Synergistic InhibitionBreast Cancer Cells targetmol.com, ptgcn.com
Ki-67 Expression DecreasedBreast Cancer Cells targetmol.com, ptgcn.com
Bax Expression IncreasedBreast Cancer Cells targetmol.com, ptgcn.com
Bcl-2 Expression DecreasedBreast Cancer Cells targetmol.com, ptgcn.com

Challenges and Future Research Perspectives

Despite its promise, research involving this compound chloride faces several challenges. A significant issue is its tendency to self-aggregate at high concentrations, which can complicate the analysis of its binding mechanisms with nucleic acids. nih.gov Overcoming this requires techniques like fluorescence that can be used at very low dye concentrations. nih.gov Furthermore, while many studies have demonstrated its interaction with DNA, detailed thermodynamic and kinetic analyses are often lacking, highlighting a need for deeper biophysical characterization. nih.gov As with all chemical research, stringent laboratory safety protocols are paramount to prevent accidental exposure, as related reactive compounds can be highly hazardous. researchgate.netacs.org

Future research is poised to build upon the current understanding of this compound. A key direction is the design and synthesis of this compound derivatives with enhanced specificity and binding affinity for targeted nucleic acid structures. mdpi.commedchemexpress.com This could lead to more effective probes for biological imaging and more precise components for nanodevices. mdpi.commedchemexpress.com Continued exploration of its synergistic effects with existing therapeutic agents may uncover new combination strategies for various diseases. targetmol.com Further elucidation of its role in modulating gene expression will solidify its status as a critical research tool in molecular biology and functional genomics. sigmaaldrich.comnumberanalytics.com

Addressing Self-Aggregation in Research Design

A significant challenge in the experimental study of this compound chloride is its strong tendency to self-aggregate in aqueous solutions. nih.govnih.gov This aggregation can complicate the interpretation of data, particularly in binding studies with biomolecules. nih.gov Researchers have developed several strategies to mitigate or account for this phenomenon.

The self-aggregation of this compound is influenced by the solvent environment. Studies have shown that in ethanol-water mixtures, the extent of aggregation can be controlled. nih.gov In solvents like 100% ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), this compound exists predominantly in its monomeric form. nih.gov Consequently, conducting DNA-binding studies in solutions containing co-solvents like 30% ethanol has been a strategy to overcome the effects of aggregation. nih.gov

Another approach involves using highly sensitive spectroscopic techniques that allow for experiments to be conducted at very low dye concentrations where aggregation is minimized. nih.gov Fluorescence spectroscopy is particularly powerful in this regard, as it can detect interactions at nanomolar to micromolar concentrations, a range where the monomeric form of this compound is more prevalent. nih.gov

Kinetic studies using methods like the temperature-jump (T-jump) chemical relaxation method have been employed to investigate the dynamics of self-aggregation, interpreting the results in terms of dimer formation. nih.gov This provides a quantitative understanding of the aggregation process, allowing researchers to design experiments that can distinguish between self-aggregation and binding to a target molecule.

Table 1: Methodologies to Address this compound Chloride Self-Aggregation

Methodology Principle Application in Research Key Findings
Solvent Modification Using co-solvents like ethanol or DMSO to reduce hydrophobic interactions that drive aggregation. DNA-binding studies in ethanol-water mixtures. nih.govnih.gov This compound exists as a monomer in DMSO and ethanol; aggregation is reduced in aqueous-organic mixtures. nih.govnih.gov
Low Concentration Studies Employing sensitive techniques like fluorescence spectroscopy that require very low dye concentrations. Observing binding to RNA and DNA duplexes without interference from aggregation. nih.gov Allows for precise determination of binding equilibria and structural changes in the biomolecule. nih.gov
Kinetic Analysis (T-Jump) Inducing a rapid temperature change to perturb the equilibrium and observing the relaxation to study the kinetics of the aggregation process. Investigating the thermodynamics and kinetics of dimer formation in various solvents. nih.gov Provides rate and equilibrium constants for the self-aggregation process, confirming dimer formation. nih.gov

| NMR Spectroscopy | Analyzing chemical shifts and intermolecular Nuclear Overhauser Effects (NOEs) to characterize the aggregated state. | Proving the existence of this compound dimers in D₂O through 2D ROESY experiments. nih.gov | Upfield shifts in proton resonances and direct proof of dimer formation through intermolecular NOEs. nih.gov |

Elucidating Underexplored Interaction Mechanisms

While intercalation into the base pairs of DNA is the most well-documented interaction mechanism for this compound, research has uncovered more complex and nuanced modes of action that represent fertile ground for future investigation. ontosight.ainih.govresearchgate.net

One of the most fascinating is the ability of this compound to induce the disproportionation of nucleic acid duplexes. It has been shown to cause the complete and irreversible disproportionation of duplex poly(dT)·poly(dA) into a triplex structure, poly(dT)·poly(dA)·poly(dT), and a single strand of poly(dA). oup.com A similar phenomenon was observed for the RNA duplex poly(A)•poly(U), which, in the presence of this compound, converts into a triplex (poly(A)•2poly(U)) and a single poly(A) strand. nih.gov This process is highly dependent on the dye-to-polymer ratio and requires that this compound first binds to the duplex, with the resulting complex reacting with another free duplex to form the triplex. nih.govnih.gov

The mechanism for this triplex formation is thought to involve partial intercalation of this compound into the initial duplex. nih.gov This partial insertion likely creates a conformation that is favorable for the binding of a third strand, driving the disproportionation. nih.gov These findings highlight a mechanism far more complex than simple intercalation and suggest a potential role for this compound in modulating complex nucleic acid topologies.

Table 2: Underexplored Interaction Mechanisms of this compound Chloride

Interaction Mechanism Biomolecular Target Description Experimental Evidence
Duplex Disproportionation poly(dT)·poly(dA) This compound binding induces the separation of the duplex into a triplex poly(dT)·poly(dA)·poly(dT) and a single poly(dA) strand. oup.com CD spectroscopy, UV-Vis absorption, and thermal melting profiles confirm the structural rearrangement. oup.com
RNA Triplex Induction poly(A)•poly(U) This compound binding promotes the conversion of the RNA duplex into a triplex poly(A)•2poly(U) and a single poly(A) strand. nih.govnih.gov Spectrofluorometric, spectrophotometric, viscometric, CD, and kinetic (stopped-flow, T-jump) experiments. nih.gov

| Partial Intercalation | poly(A)•poly(U) | The proposed initial step for triplex formation, where this compound is not fully inserted between base pairs, facilitating further reactions. nih.gov | Inferred from kinetic and thermodynamic data showing a multi-step reaction mechanism. nih.gov |

Expanding the Scope of Biomolecular Targets and Interactions

Initial research on this compound chloride largely centered on its interaction with canonical B-form duplex DNA. nih.gov However, recent studies have significantly broadened the landscape of its known biomolecular targets, revealing interactions with a variety of nucleic acid structures and even proteins. researchgate.netnih.govmdpi.comdebracollege.ac.in

Nucleic Acid Structures: Beyond standard duplexes, this compound demonstrates strong binding to non-canonical DNA and RNA structures.

Triplex DNA: this compound is known to bind and stabilize DNA triple helices with high affinity, even greater than its affinity for duplex DNA. oup.comnih.gov It shows a preference for T-A-T triplets. nih.gov

G-Quadruplex DNA: These four-stranded structures, found in telomeres and oncogene promoter regions, are a significant target for anticancer drug design. researchgate.net this compound has been shown to induce and bind to G-quadruplex structures, suggesting a potential mechanism for telomerase inhibition. nih.govresearchgate.net

Homo-adenine Duplexes: this compound exhibits a unique and strong binding affinity for single strands of poly(dA) and poly(A), inducing the formation of stable, anti-parallel duplex structures. metu.edu.trnih.govoup.com This interaction is remarkably selective, with a binding constant for homo-(dA) that is significantly higher than for standard calf thymus DNA. nih.gov

Z-form DNA: Unlike many classical intercalators that convert Z-DNA back to B-form, this compound has been reported to bind to the left-handed Z-form structure without causing this conversion, making it a potential probe for detecting this conformation in vivo. nih.gov

Protein Interactions: The exploration of this compound's interactions with proteins is a relatively new but promising frontier.

Topoisomerases: this compound acts as a poison for both topoisomerase I and topoisomerase II, inhibiting their activity by stabilizing the enzyme-DNA cleavage complex. ontosight.aimdpi.commedchemexpress.com This is a key component of its anticancer activity.

Protein Kinases and Phosphatases: In a high-throughput screening assay, this compound was identified as a compound that interacts with calcineurin (CnA), a crucial protein phosphatase involved in the NFAT signaling pathway. csic.es

Amyloidogenic Proteins: this compound has been shown to significantly inhibit the fibrillation of hen egg-white lysozyme (B549824) (HEWL), a model protein for studying amyloid diseases. debracollege.ac.in This suggests its potential as a lead compound for developing treatments for amyloidosis. debracollege.ac.in

Table 3: Expanded Biomolecular Targets for this compound Chloride

Target Class Specific Target Nature of Interaction Implication/Application
Non-Canonical DNA G-Quadruplexes Binding and stabilization. nih.govresearchgate.net Anticancer research, telomerase inhibition. nih.govresearchgate.net
Triplex DNA Intercalation and stabilization. oup.comnih.gov Antigene strategies, targeting specific DNA sequences. nih.govnih.gov
Z-form DNA Binds without inducing conversion to B-form. nih.gov Potential probe for detecting Z-DNA in vivo. nih.gov
RNA Structures poly(A) Induces formation of a stable, double-stranded self-structure. metu.edu.troup.com Interference with mRNA processing, potential therapeutic agent. metu.edu.tr
Enzymes Topoisomerase I & II Acts as a poison, inducing DNA cleavage. medchemexpress.com Anticancer activity. nih.govmedchemexpress.com
Other Proteins Calcineurin (CnA) Interaction identified in a fluorescence polarization screen. csic.es Potential immunosuppressive role. csic.es

Q & A

Basic Research Questions

Q. What standardized assays are recommended to quantify Coralyne chloride’s inhibition of topoisomerase I?

  • Methodology : Use DNA relaxation assays with agarose gel electrophoresis to monitor topological changes in supercoiled DNA. Quantify inhibitory potency via IC50 values derived from dose-response curves. Fluorescence-based assays (e.g., ethidium bromide displacement) can complement these results by measuring direct ligand-DNA interactions .
  • Critical Consideration : Include positive controls (e.g., camptothecin) and validate enzyme activity under varying pH and ionic conditions to avoid false negatives.

Q. How should dose-response experiments be designed to evaluate this compound chloride’s cellular toxicity?

  • Methodology : Employ cell viability assays (MTT/XTT) across a logarithmic concentration range (e.g., 0.1–100 µM) in in vitro models. Use homozygous and heterozygous Friedreich’s ataxia (FRDA) cell lines to assess differential toxicity, as homozygous cells exhibit heightened sensitivity .
  • Data Interpretation : Calculate LD50 values and compare growth recovery post-treatment (e.g., washing/resuspending cells in fresh medium) to distinguish reversible vs. irreversible effects.

Q. What spectroscopic techniques are suitable for characterizing this compound chloride’s DNA-binding properties?

  • Methodology :

  • UV-Vis Spectroscopy : Monitor red shifts (~12 nm) in this compound’s absorbance spectrum upon poly(A) binding, indicative of π-π stacking during intercalation .
  • Circular Dichroism (CD) : Detect structural transitions in nucleic acids (e.g., poly(A) self-structure formation) under ligand saturation .
    • Experimental Tip : Maintain a this compound:nucleotide ratio ≤1:4 to minimize secondary binding modes and ensure accurate association constant (Ka) calculations.

Advanced Research Questions

Q. How can conflicting data on this compound chloride’s efficacy in DNA repeat instability studies be resolved?

  • Methodology :

  • Model System Validation : Replicate experiments in both prokaryotic (e.g., E. coli plasmid systems) and eukaryotic (e.g., FRDA patient-derived cells) models to assess species-specific effects .
  • Multi-Assay Cross-Validation : Combine PCR-based repeat amplification, Southern blotting, and single-molecule imaging to quantify repeat deletion rates and rule out technical artifacts.
    • Data Contradiction Analysis : Control for cellular repair machinery variability (e.g., mismatch repair efficiency) and ligand-induced oxidative stress, which may confound results.

Q. What advanced biophysical approaches quantify this compound chloride’s primary vs. secondary nucleic acid binding modes?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding stoichiometry and enthalpy changes to distinguish intercalation (primary) from external stacking (secondary) .
  • NMR Spectroscopy : Resolve chemical shift perturbations in <sup>1</sup>H-<sup>15</sup>N HSQC spectra of labeled DNA/RNA to map binding sites.
    • Critical Step : Pre-equilibrate nucleic acids with this compound at sub-saturating concentrations (≤1:4 ratio) to stabilize the primary binding conformation before analysis.

Q. How can this compound chloride’s dual role as a topoisomerase I inhibitor and DNA probe be optimized for live-cell imaging?

  • Methodology :

  • Fluorescence Lifetime Imaging (FLIM) : Leverage this compound’s intrinsic fluorescence to track real-time DNA interactions in live cells, calibrating for autofluorescence and photobleaching .
  • Co-Localization Studies : Use immunofluorescence staining for topoisomerase I to differentiate DNA-bound vs. enzyme-bound this compound populations.
    • Optimization : Titrate concentrations below 0.5 µg/mL to balance signal intensity with minimal growth inhibition .

Methodological Best Practices

  • Reproducibility : Document buffer conditions (pH, ionic strength) and nucleic acid conformations (e.g., triplex vs. duplex) in binding studies, as these critically influence this compound’s affinity .
  • Data Validation : Use statistical tools (e.g., two-state fitting for dilution curves) and replicate experiments ≥3 times to account for variability in cellular response .
  • Ethical Compliance : Obtain ethics approval for human cell line studies and disclose conflicts of interest (e.g., funding sources) per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.